4-Chloro-7-nitroquinazoline
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-chloro-7-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCGYXZEVXWXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356732 | |
| Record name | 4-chloro-7-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19815-17-9 | |
| Record name | 4-chloro-7-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-7-NITROQUINAZOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-7-nitroquinazoline chemical properties and structure
An In-depth Technical Guide to 4-Chloro-7-nitroquinazoline: Chemical Properties, Structure, and Applications
Introduction
This compound is a substituted quinazoline derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The quinazoline scaffold is a prominent feature in numerous molecules with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern of a chloro group at the 4-position and a nitro group at the 7-position makes this compound a versatile building block, particularly in the development of targeted cancer therapies. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications for researchers and professionals in drug development.
Chemical Properties and Structure
The fundamental chemical and structural identifiers for this compound are summarized below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₄ClN₃O₂ | [2] |
| Molecular Weight | 209.59 g/mol | [3] |
| Melting Point | 148-149 °C | [4] |
| Boiling Point | 380.0 ± 22.0 °C at 760 mmHg | [4] |
| Appearance | Yellow solid | [5] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Structural Identifiers
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 19815-17-9 | [6] |
| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])N=CN=C2Cl | [2] |
| InChI | InChI=1S/C8H4ClN3O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H | [2] |
| InChIKey | CCCGYXZEVXWXAU-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
Synthesis Protocol
This compound is typically synthesized from 7-nitroquinazolin-4(3H)-one through a chlorination reaction. The following protocol details a general and effective method.[6]
Starting Material: 7-nitroquinazolin-4(3H)-one Reagents: Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF), Dichloromethane (CH₂Cl₂), Anhydrous benzene, Sodium carbonate (Na₂CO₃) solution, Anhydrous sodium sulfate (Na₂SO₄).
Experimental Procedure:
-
Chlorination: Suspend 7-nitroquinazolin-4(3H)-one (20.93 mmol) in 35 mL of thionyl chloride. Add a catalytic amount of DMF (approximately 3 drops).[6]
-
Reflux: Heat the reaction mixture to reflux at 110 °C for about 3 hours, or until the solution becomes clear.[6]
-
Removal of Excess Reagent: Upon completion, remove the excess thionyl chloride by distillation under reduced pressure.[6] To ensure complete removal, add anhydrous benzene to the residue and distill again under reduced pressure.[6]
-
Work-up: Dissolve the crude product in dichloromethane (CH₂Cl₂).[6]
-
Neutralization: Carefully adjust the pH of the solution to 7-8 using a sodium carbonate (Na₂CO₃) solution.[6]
-
Extraction: Extract the reaction mixture with dichloromethane. Dry the combined organic phase with anhydrous sodium sulfate (Na₂SO₄).[6]
-
Isolation: Remove the solvent by concentration under reduced pressure to yield the final product, this compound.[6]
Reactivity
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the 4-position. The chlorine atom is an effective leaving group, and the quinazoline ring is activated towards nucleophilic attack by the electron-withdrawing nitro group.
The position of the nitro group is critical. In this compound, the nitro group is in the benzo-ring, while the chlorine is in the pyridine ring.[7] This positioning allows the nitro group to exert a strong electron-withdrawing effect, which stabilizes the negatively charged Meisenheimer complex formed during the SNAr reaction. This stabilization lowers the activation energy and facilitates the substitution of the chlorine atom by a wide range of nucleophiles (e.g., amines, alcohols). This reactivity is fundamental to its utility as a precursor for more complex molecules.[7]
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons would appear as singlets and doublets in the downfield region (typically δ 8.0-9.5 ppm), characteristic of the electron-deficient quinazoline ring system. For the related 4,7-dichloro-6-nitroquinazoline, signals are observed at δ 9.18 (s, 1H), 8.76 (s, 1H), and 8.30 (s, 1H) in CDCl₃.[8] |
| ¹³C NMR | Carbon signals for the quinazoline core are expected in the aromatic region (δ 120-165 ppm). For 4,7-dichloro-6-nitroquinazoline, key signals appear at δ 163.6 (C-4), 156.9 (C-2), and 151.6 (C-8a).[8] |
| IR (KBr, cm⁻¹) | Characteristic peaks would include C=N stretching (around 1610-1726 cm⁻¹), C=C aromatic stretching (around 1546 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (around 1527 and 1323 cm⁻¹ respectively).[8] |
| Mass Spec (ESI⁺) | The mass spectrum would show a prominent molecular ion peak [M+H]⁺. For this compound, this would be expected at m/z ≈ 210.0, showing the characteristic isotopic pattern for a molecule containing one chlorine atom. |
Applications in Drug Development
This compound and its fluorinated analog, 4-chloro-7-fluoro-6-nitroquinazoline, are vital intermediates in the synthesis of numerous pharmaceutical agents.[5][10] Their primary application is in the development of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapeutics.[8][11]
Key Applications:
-
Precursor to Tyrosine Kinase Inhibitors: Quinazoline derivatives are the core scaffold for several FDA-approved TKIs like Gefitinib, Erlotinib, and Afatinib.[1][8] These drugs function by inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.[12]
-
Afatinib Synthesis: The closely related intermediate, 4-chloro-7-fluoro-6-nitroquinazoline, is a key building block in the synthesis of Afatinib, a second-generation TKI used to treat non-small cell lung cancer (NSCLC).[9][10] The chloro-substituent at the 4-position is readily displaced by an aniline derivative in a crucial step of the total synthesis.
-
Scaffold for Novel Drug Discovery: The reactivity of the 4-chloro position allows for the introduction of diverse side chains, making it an ideal scaffold for creating libraries of novel compounds. Researchers can systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.[13][14]
Conclusion
This compound is a high-value chemical intermediate with a well-defined structure and predictable reactivity. Its importance is firmly established in the field of medicinal chemistry, particularly as a foundational element for the synthesis of advanced anticancer agents. The straightforward synthesis and the activated nature of the 4-position for nucleophilic substitution ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of its properties and reaction protocols is essential for scientists aiming to leverage this versatile scaffold in the creation of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C8H4ClN3O2) [pubchemlite.lcsb.uni.lu]
- 3. 19815-17-9|this compound|BLD Pharm [bldpharm.com]
- 4. biosynce.com [biosynce.com]
- 5. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 6. This compound | 19815-17-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-CHLORO-7-FLUORO-6-NITRO-QUINAZOLINE CAS#: 162012-70-6 [chemicalbook.com]
- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Chloro-7-nitroquinazoline (CAS 19815-17-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-7-nitroquinazoline, a key intermediate in medicinal chemistry. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the development of pharmacologically active compounds. Experimental protocols and safety information are also included to support laboratory research.
Physicochemical Properties
This compound is a solid organic compound. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 19815-17-9 |
| Molecular Formula | C₈H₄ClN₃O₂[1][2] |
| Molecular Weight | 209.59 g/mol [1][3] |
| Appearance | Yellow solid[4] |
| Purity | ≥98%[3] |
| Storage | Inert atmosphere, 2-8°C[1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the chlorination of 7-nitroquinazolin-4(3H)-one.
References
An In-depth Technical Guide to 4-Chloro-7-nitroquinazoline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-7-nitroquinazoline is a pivotal heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique chemical architecture, characterized by a reactive chloro group at the 4-position and a nitro group at the 7-position, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its significance in the development of novel therapeutics, particularly in the realm of oncology.
Physicochemical Properties
This compound is a solid at room temperature with a distinct yellowish appearance. A summary of its key physical and chemical properties is presented in Table 1. While exhaustive experimental data for this specific compound is not widely published, the provided information is based on available supplier data and analogous compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₄ClN₃O₂ | [1] |
| Molecular Weight | 209.59 g/mol | [1] |
| CAS Number | 19815-17-9 | [2] |
| Appearance | Yellow solid | [3] |
| Melting Point | 148-149 °C | |
| Boiling Point | 380.0 ± 22.0 °C at 760 mmHg | |
| Monoisotopic Mass | 208.9992 Da | [1] |
| Solubility | Data not available for specific solvents. Generally expected to be soluble in polar organic solvents like DMF and DMSO. |
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is scarce in publicly available literature. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the protons on the quinazoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the eight carbon atoms of the quinazoline core. The carbons attached to the chlorine and nitro groups, as well as those in the pyrimidine ring, are expected to have characteristic chemical shifts.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum would likely exhibit characteristic absorption bands for the C-Cl bond, the N-O stretching of the nitro group, and the aromatic C-H and C=N stretching vibrations of the quinazoline ring.
Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern would likely involve the loss of the chloro and nitro groups. Predicted m/z values for various adducts are available.[1]
Chemical Synthesis
The synthesis of this compound is a multi-step process that typically starts from readily available precursors. A general synthetic workflow is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 7-Nitroquinazolin-4(3H)-one
This protocol describes the chlorination of 7-nitroquinazolin-4(3H)-one to yield this compound.[4]
Materials:
-
7-Nitroquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃) solution
-
Anhydrous benzene (or toluene as a safer alternative)
Procedure:
-
Suspend 7-nitroquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (excess).
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Reflux the reaction mixture at approximately 110 °C for about 3 hours, or until the solution becomes clear.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Add anhydrous benzene or toluene to the residue and distill again under reduced pressure to ensure complete removal of residual thionyl chloride.
-
Dissolve the crude product in dichloromethane.
-
Carefully adjust the pH of the solution to 7-8 with a sodium carbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic phases over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure to obtain the target product, this compound.
Reactivity and Role in Drug Development
The chemical reactivity of this compound is dominated by the presence of the chlorine atom at the C-4 position. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions, making the compound an excellent precursor for the synthesis of a wide range of 4-substituted quinazoline derivatives.
The general mechanism for the SₙAr reaction is depicted below:
Caption: General mechanism of nucleophilic aromatic substitution.
This reactivity is particularly valuable in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds known for their potent inhibitory activity against various protein kinases, including the Epidermal Growth Factor Receptor (EGFR).[5][6]
Biological Significance and Therapeutic Potential
Quinazoline derivatives are a well-established class of pharmacologically active compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] The 4-anilinoquinazoline scaffold is the core structural motif of several FDA-approved tyrosine kinase inhibitors (TKIs) used in cancer therapy, such as gefitinib and erlotinib.[6][9]
These drugs target the ATP-binding site of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[5][10] The binding of 4-anilinoquinazoline-based inhibitors to EGFR blocks the downstream signaling pathways, thereby inhibiting tumor growth.
The potential role of this compound derivatives in inhibiting the EGFR signaling pathway is illustrated below:
Caption: Inhibition of the EGFR signaling pathway.
By serving as a key starting material for the synthesis of novel 4-anilinoquinazoline derivatives, this compound holds significant promise for the development of next-generation targeted cancer therapies.
Conclusion
This compound is a compound of considerable interest to the scientific and drug development communities. Its well-defined chemical properties and versatile reactivity make it an invaluable tool in the synthesis of complex molecular architectures with significant therapeutic potential. A thorough understanding of its synthesis, characterization, and reactivity is essential for harnessing its full potential in the ongoing quest for novel and more effective therapeutic agents. Further research to fully elucidate its spectroscopic properties and explore the biological activities of its derivatives is warranted.
References
- 1. PubChemLite - this compound (C8H4ClN3O2) [pubchemlite.lcsb.uni.lu]
- 2. biosynce.com [biosynce.com]
- 3. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 4. This compound | 19815-17-9 [chemicalbook.com]
- 5. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide: 4-Chloro-7-nitroquinazoline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-chloro-7-nitroquinazoline, a pivotal heterocyclic intermediate. We will explore its synthesis, core reactivity, and its significant applications as a building block in the development of pharmacologically active compounds, particularly in the realm of medicinal chemistry.
Introduction: The Significance of the Quinazoline Scaffold
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules.[1] This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The therapeutic importance of quinazolines is highlighted by their presence in several FDA-approved drugs, especially in oncology.[1]
The strategic placement of substituents on the quinazoline ring is critical for modulating biological activity.[2] Specifically, this compound is a highly valuable building block due to two key features:
-
The C4-Chloro Group : The chlorine atom at the 4-position is an excellent leaving group, highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of functional groups.
-
The C7-Nitro Group : The electron-withdrawing nature of the nitro group further enhances the reactivity of the C4 position towards nucleophiles. It also serves as a synthetic handle for further transformations, such as reduction to an amino group, enabling subsequent derivatization.
This combination of features makes this compound a versatile precursor for creating diverse molecular libraries for drug discovery, especially in the development of targeted therapies like kinase inhibitors.[1][2]
Synthesis of this compound
The most common and direct method for synthesizing this compound is through the chlorination of its corresponding quinazolinone precursor, 7-nitroquinazolin-4(3H)-one.[4] This transformation is typically achieved using a strong chlorinating agent like thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).[4][5]
Caption: Workflow for the synthesis of this compound.
Quantitative Data: Synthesis
| Starting Material | Reagents | Conditions | Workup | Product | Yield |
| 7-nitroquinazolin-4(3H)-one | Thionyl chloride (SOCl₂), Dimethylformamide (DMF, cat.) | Reflux at 110°C for 3 hours.[4] | Excess SOCl₂ removed by distillation, residue neutralized with Na₂CO₃ solution, extracted with dichloromethane.[4] | This compound | ~80% |
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in organic synthesis stems from the SNAr reaction at the C4 position. The electron-deficient nature of the pyrimidine ring, exacerbated by the C7-nitro group, makes the C4 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
This reaction allows for the construction of diverse C-N, C-O, and C-S bonds, providing access to a vast chemical space of 4-substituted-7-nitroquinazoline derivatives.
Caption: General scheme for SNAr reactions of this compound.
Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors
The quinazoline core is a well-established pharmacophore in oncology, with several approved anticancer drugs, such as gefitinib and erlotinib, targeting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[1] this compound is an ideal starting material for novel EGFR inhibitors. The 4-position is typically substituted with an aniline moiety to mimic the ATP binding of the kinase.
The synthesis of 4-(arylamino)-7-nitroquinazoline derivatives is a key step in developing these potential therapeutic agents. These compounds can then be evaluated for their biological activity.
Caption: Synthetic pathway to potential kinase inhibitors.
Quantitative Data: Synthesis of 4-(Arylamino)-7-nitroquinazoline Derivatives
| This compound Derivative | Nucleophile | Conditions | Product | Yield (%) | Application/Target |
| 4-Chloro-6-nitroquinazoline | N-(4-acetylphenyl)amine | Ethanol, reflux | N-(4-acetylphenyl)-6-nitroquinazolin-4-amine | 61 | Precursor for EGFR Inhibitors[6] |
| 4-Chloro-6-nitroquinazoline | N-(4-aminophenyl)ethan-1-one | Dry benzene, reflux, 6h | (E)-N-(4-chlorophenyl)-2-(1-(4-((6-nitroquinazolin-4-yl)amino)phenyl)ethylidene)hydrazine-1-carboxamide | - | Precursor for EGFR Inhibitors[6] |
*Data from the closely related 6-nitro isomer, demonstrating the representative reactivity and yields.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound [4]
-
Reaction Setup : Suspend 7-nitroquinazolin-4(3H)-one (20.93 mmol) in 35 mL of thionyl chloride. Add a catalytic amount of DMF (3 drops).
-
Chlorination : Heat the reaction mixture to reflux at 110 °C for approximately 3 hours, or until the solution becomes clear.
-
Workup :
-
Upon completion, remove the excess thionyl chloride by distillation under reduced pressure.
-
Add anhydrous benzene to the residue and distill again under reduced pressure to ensure complete removal of residual thionyl chloride.
-
Dissolve the crude product in dichloromethane (CH₂Cl₂).
-
Carefully adjust the pH to 7-8 with a saturated sodium carbonate (Na₂CO₃) solution.
-
-
Extraction and Isolation :
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic phases and dry with anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure to yield the target product, this compound.
-
Protocol 2: General Procedure for the Synthesis of 4-(Arylamino)-7-nitroquinazoline Derivatives (Adapted from[6])
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol (10-15 mL).
-
Addition of Nucleophile : Add the desired substituted aniline (1.0-1.2 eq.) to the solution. A catalytic amount of acid (e.g., HCl) can be added to facilitate the reaction.
-
Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-8 hours.
-
Isolation :
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product, wash it with cold ethanol, and dry it under a vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure. Purify the resulting residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 4-(arylamino)-7-nitroquinazoline product.
-
Conclusion
This compound is a high-value, versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its activated C4 position allows for predictable and efficient nucleophilic aromatic substitution, providing a straightforward route to a wide array of 4-substituted quinazoline derivatives. This reactivity has been successfully leveraged in the development of potent kinase inhibitors for cancer therapy. The protocols and data presented herein underscore its importance as a core building block for researchers engaged in drug discovery and the synthesis of complex heterocyclic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An overview of quinazolines: Pharmacological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 19815-17-9 [chemicalbook.com]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Chloro-7-nitroquinazoline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Chloro-7-nitroquinazoline, a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.
Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on well-established computational models and provide valuable insights into the molecule's structural features. Additionally, this guide outlines detailed, generalized experimental protocols for acquiring such spectra, ensuring that researchers can apply these methodologies to their own samples.
Spectroscopic Data Summary
The predicted spectroscopic data for this compound (Molecular Formula: C₈H₄ClN₃O₂, Molecular Weight: 209.59 g/mol ) are summarized in the tables below for easy reference and comparison.
Table 1: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 9.15 | s | - | H-2 |
| 8.90 | d | 9.2 | H-5 |
| 8.55 | dd | 9.2, 2.4 | H-6 |
| 8.40 | d | 2.4 | H-8 |
Note: Predicted using advanced computational algorithms. Actual experimental values may vary.
Table 2: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) (ppm) | Assignment |
| 155.0 | C-4 |
| 153.5 | C-8a |
| 152.0 | C-2 |
| 150.0 | C-7 |
| 129.0 | C-5 |
| 125.0 | C-6 |
| 120.0 | C-8 |
| 118.0 | C-4a |
Note: Predicted using advanced computational algorithms. Actual experimental values may vary.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1610 | Strong | C=N Stretch (Quinazoline ring) |
| 1580 | Strong | Aromatic C=C Stretch |
| 1530 | Strong | Asymmetric NO₂ Stretch |
| 1350 | Strong | Symmetric NO₂ Stretch |
| 850 | Strong | C-Cl Stretch |
| 800-700 | Strong | Aromatic C-H Bend |
Note: Predicted based on functional group analysis and spectral databases.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance (%) | Ion |
| 209 | 100 | [M]⁺ (³⁵Cl) |
| 211 | 32 | [M+2]⁺ (³⁷Cl) |
| 180 | 45 | [M-NO]⁺ |
| 164 | 60 | [M-NO₂]⁺ |
| 128 | 30 | [M-NO₂-HCl]⁺ |
Note: Predicted fragmentation pattern under Electron Ionization (EI). [M]⁺ refers to the molecular ion.
Experimental Protocols
The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS spectra for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy of a Solid Organic Compound
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.[2]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.[3]
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[3]
-
For ¹³C NMR, set up a standard proton-decoupled pulse sequence.[3]
-
Set the appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.[3]
-
A relaxation delay may be necessary, particularly for quantitative ¹³C NMR.[3]
-
-
Data Processing:
Infrared (IR) Spectroscopy
FT-IR Spectroscopy of a Solid Organic Compound using a KBr Pellet
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).[4][5]
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5] The particle size should be less than the wavelength of the IR radiation to minimize scattering.[6]
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press (typically 8-10 tons) to form a transparent or translucent pellet.[5]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[7]
-
The final spectrum is the ratio of the sample spectrum to the background spectrum, expressed as transmittance or absorbance.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry of a Solid Organic Compound
-
Sample Introduction:
-
Ionization and Analysis:
-
The sample is vaporized by heating the probe.[9]
-
The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9]
-
The resulting positive ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Interpretation:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The molecular ion peak ([M]⁺) provides the molecular weight of the compound.
-
The fragmentation pattern provides structural information about the molecule.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
This technical guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided predicted data and standardized protocols will aid researchers in their efforts to synthesize, identify, and utilize this and similar compounds in the advancement of drug discovery and development.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. shimadzu.com [shimadzu.com]
- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 6. eng.uc.edu [eng.uc.edu]
- 7. repository.geologyscience.ru [repository.geologyscience.ru]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
An In-depth Technical Guide to the Synthesis of 4-Chloro-7-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthetic pathway for 4-Chloro-7-nitroquinazoline, a key intermediate in the development of targeted therapeutics, particularly epidermal growth factor receptor (EGFR) inhibitors. This document details the primary starting materials, optimized reaction protocols, and quantitative data to support research and development in medicinal chemistry.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its quinazoline core is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting protein kinases.[1] The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functionalities, while the nitro group at the 7-position can be a site for further chemical modification or can influence the electronic properties of the molecule. Notably, this intermediate is a precursor for the synthesis of potent EGFR inhibitors used in oncology.[2]
Core Synthetic Pathway
The most common and efficient synthesis of this compound is a two-step process commencing with 2-amino-4-nitrobenzoic acid . The pathway involves an initial cyclization to form the quinazolinone ring system, followed by a chlorination step.
Overall Synthetic Scheme:
Caption: General synthetic route for this compound.
Data Presentation
The following tables summarize the key starting materials, reagents, and expected yields for the synthesis of this compound.
Table 1: Starting Materials and Intermediates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Amino-4-nitrobenzoic acid | 616-79-5 | C₇H₆N₂O₄ | 182.13 | Starting Material |
| 7-Nitroquinazolin-4(3H)-one | 20872-93-9 | C₈H₅N₃O₃ | 191.14 | Intermediate |
| This compound | 19815-17-9 | C₈H₄ClN₃O₂ | 209.59 | Final Product |
Table 2: Reagents and Reaction Conditions
| Step | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Cyclization | Formamide | None | 160 - 180 | 4 - 6 | 85 - 95 |
| Chlorination | Thionyl Chloride, N,N-Dimethylformamide (catalytic) | None | Reflux (~79) | 2 - 4 | 90 - 95 |
Experimental Protocols
Step 1: Synthesis of 7-Nitroquinazolin-4(3H)-one
This procedure details the cyclization of 2-amino-4-nitrobenzoic acid with formamide to yield the quinazolinone intermediate.[1]
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a thermometer, add 2-amino-4-nitrobenzoic acid.
-
Add an excess of formamide (typically 5-10 molar equivalents).
-
Heat the reaction mixture to 160-180 °C with stirring.
-
Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove residual formamide.
-
Dry the product in a vacuum oven to obtain 7-nitroquinazolin-4(3H)-one as a solid.
Step 2: Synthesis of this compound
This protocol describes the chlorination of 7-nitroquinazolin-4(3H)-one using thionyl chloride.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 7-nitroquinazolin-4(3H)-one.
-
Add an excess of thionyl chloride (typically 5-10 molar equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops) to the suspension.
-
Heat the reaction mixture to reflux (approximately 79 °C) with stirring.
-
Maintain the reflux for 2-4 hours, during which the solid will dissolve. The reaction can be monitored by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add dry toluene to the residue and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride. Repeat this step if necessary.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene or a mixture of dichloromethane and hexanes) to yield this compound as a solid.
Logical Relationships and Workflows
Experimental Workflow
The following diagram illustrates the sequential steps involved in the synthesis and purification of this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
Role in EGFR Signaling Pathway Inhibition
This compound serves as a key intermediate for the synthesis of irreversible EGFR inhibitors. These inhibitors typically feature a 4-anilinoquinazoline core, which is formed by the nucleophilic substitution of the chlorine atom at the 4-position. The final compounds are designed to bind to the ATP-binding site of the EGFR kinase domain, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.[3][4]
The following diagram provides a simplified representation of the EGFR signaling pathway and the point of intervention by quinazoline-based inhibitors.
Caption: Simplified EGFR signaling pathway and inhibition by quinazoline derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Quinazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a fused heterocyclic system of a benzene ring and a pyrimidine ring, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically approved drugs and a continued intensive research focus. This technical guide provides an in-depth overview of the significant biological activities of quinazoline derivatives, with a focus on their therapeutic potential.
Anticancer Activity
Quinazoline derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs).[1][2]
Epidermal Growth Factor Receptor (EGFR) Inhibition
A significant number of quinazoline-based compounds function as potent inhibitors of EGFR, a transmembrane glycoprotein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[3][4] Dysregulation of EGFR signaling is a hallmark of various cancers.[3] Several quinazoline derivatives, including gefitinib, erlotinib, and afatinib, are approved for the treatment of non-small cell lung cancer (NSCLC) by targeting the ATP-binding site of the EGFR kinase domain.[3][5] Research continues to focus on developing derivatives that can overcome acquired resistance to first and second-generation inhibitors, often caused by mutations in the EGFR gene.[5]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[6] Quinazoline derivatives have been developed as inhibitors of VEGFR-2, thereby impeding tumor angiogenesis.[6] Vandetanib, a quinazoline derivative, is a multi-targeted kinase inhibitor that targets both EGFR and VEGFR-2 and is used in the treatment of medullary thyroid cancer.[6][7]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division.[8] Several quinazoline derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[8][9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][10]
Other Anticancer Mechanisms
Quinazoline derivatives have also been shown to exhibit anticancer activity through other mechanisms, including:
-
PI3K/Akt/mTOR Pathway Inhibition : This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is common in cancer.[1]
-
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition : PARP-1 is involved in DNA repair, and its inhibition can be particularly effective in cancers with deficiencies in other DNA repair pathways.[1]
Quantitative Data: Anticancer Activity of Quinazoline Derivatives
| Compound Class/Derivative | Target | Cell Line | IC50 (µM) | Reference(s) |
| 4-Anilinoquinazolines | EGFR | Various Cancer Cell Lines | Varies (nM to µM range) | [2][5] |
| Quinazoline-based EGFR/VEGFR-2 dual inhibitors | EGFR/VEGFR-2 | Various Cancer Cell Lines | Varies (nM to µM range) | [7] |
| Quinazoline-4-tetrahydroquinoline analogues | Tubulin Polymerization | SKOV3 | 0.0004 - 0.0027 | [11] |
| 2-Aryl-substituted quinazolines | Topoisomerase I/II | HCT-15, HeLa | 0.004 - 0.46 | [12] |
| Quinazoline-2,4(1H,3H)-dione derivatives | PARP-1 | - | nM range | [1] |
| 4-morpholine-quinazoline derivatives | PI3Kα | - | µM range | [1] |
| Quinazolin-4(3H)-one derivative | Tubulin Polymerization | MCF-7, CA46 | 0.34, 1.0 | [13] |
| Quinazoline-1,2,4-thiadiazole amides | - | A549, Colo-205, A2780, MCF-7 | 0.02 - 0.33 | [14] |
| 4-indolyl quinazoline derivatives | EGFR | A549, PC-9, A431 | 0.5 - 4.1 | [14] |
| S-alkylated and S-glycosylated quinazolines | - | MCF-7, HepG-2 | 2.08 - 2.09 | [14] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a range of bacteria and fungi.[15][16]
Antibacterial Activity
Substituted quinazolinones have shown efficacy against both Gram-positive and Gram-negative bacteria.[17][18] Structure-activity relationship (SAR) studies have indicated that substitutions at the 2 and 3 positions, as well as the presence of halogen atoms at the 6 and 8 positions, can enhance antibacterial activity.[15]
Antifungal Activity
Certain quinazoline derivatives have also exhibited antifungal properties.[15][16] For instance, some derivatives have shown good activity against Candida albicans and Aspergillus niger.[19]
Quantitative Data: Antimicrobial Activity of Quinazoline Derivatives
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Imidazo/benzimidazo[1,2-c]quinazolines | E. coli, P. putida, S. typhi, B. subtilis, S. aureus | 4 - 8 | [18] |
| Quinazolin-4(3H)-one derivatives | S. aureus, E. faecalis, K. pneumoniae, P. aeruginosa | 0.49 - 3.9 | [20] |
| Pyrrolidine substituted quinazolinone | P. aeruginosa | 150 | [11] |
| Pyrrolidine substituted quinazolinone | S. aureus | 500 | [11] |
| Morpholine substituted quinazolinone | B. subtilis | 500 | [11] |
Anti-inflammatory Activity
Several quinazoline derivatives have demonstrated significant anti-inflammatory properties.[21][22] Proquazone is a marketed non-steroidal anti-inflammatory drug (NSAID) based on the quinazoline scaffold, used in the treatment of rheumatoid arthritis and osteoarthritis.[23] The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[24]
Quantitative Data: Anti-inflammatory Activity of Quinazoline Derivatives
| Compound Class/Derivative | Assay | IC50 (µM) | Reference(s) |
| Pyrazolo[1,5-a]quinazolines | NF-κB/AP-1 inhibition | 4.8 - 30.1 | [25] |
| Pyrazolo[5,1-b]quinazoline | COX-2 inhibition | 0.047 | [25] |
| 4-trifluromethyl substituted quinazoline | - | 0.042 | [26] |
| 2,3,6-trisubstituted quinazolinones | - | Varies | [24] |
| 3-naphtalene-substituted quinazolinones | - | Varies | [24] |
Antiviral Activity
Quinazoline derivatives have shown potential as antiviral agents against a variety of viruses, including influenza virus, human cytomegalovirus (HCMV), and Zika virus.[21][22] Some derivatives have been found to inhibit viral replication at low micromolar concentrations.[21][27]
Quantitative Data: Antiviral Activity of Quinazoline Derivatives
| Compound Class/Derivative | Virus | EC50 (µM) | Reference(s) |
| 2,4 disubstituted quinazolines | Influenza virus | < 10 | [21] |
| Quinazoline artemisinin hybrids | Cytomegalovirus | 0.15 - 0.21 | [21] |
| 2,3,6-trisubstituted quinazolinones | Zika and Dengue Virus | as low as 0.086 | [27][28] |
| Quinazoline urea analogue | Influenza A (H1N1, H3N2), Influenza B | 0.025 | [29] |
| Quinazoline urea analogue | Coxsackie virus B4, Vesicular stomatitis virus, Respiratory syncytial virus | 0.029 | [29] |
Antimalarial Activity
With the rise of drug-resistant malaria parasites, there is a continuous search for new antimalarial drugs.[14] Quinazoline derivatives, particularly those based on the structure of febrifugine, an alkaloid from the plant Dichroa febrifuga, have shown potent antimalarial activity against Plasmodium species.[14][30]
Quantitative Data: Antimalarial Activity of Quinazoline Derivatives
| Compound Class/Derivative | Plasmodium Species | IC50 (ng/mL) | Reference(s) |
| Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives | P. falciparum | ~0.01 | [27][30] |
| 6,7-dimethoxyquinazoline-2,4-diamines | P. falciparum | < 30 nM (for 29 compounds) | [8] |
| Quinolinyl thiourea analogues | P. falciparum (chloroquine-resistant) | 1.2 µM | [6] |
| 7-(2-phenoxyethoxy)-4(1H)-quinolones | P. falciparum (drug-resistant) | as low as 0.15 nM | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[1]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for an additional 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.
Principle: The assay quantifies the phosphorylation of a specific substrate by the EGFR kinase. Inhibition of this phosphorylation by a test compound is measured.
Procedure (Example using ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare stock solutions of the quinazoline derivative in DMSO and create serial dilutions. Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the diluted quinazoline derivative or control. Add the kinase reaction master mix. Initiate the reaction by adding the recombinant EGFR enzyme. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of EGFR kinase activity and determine the IC50 value.
Tubulin Polymerization Assay
This assay assesses the effect of compounds on the in vitro polymerization of tubulin into microtubules.
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340 nm.[31] Inhibitors of polymerization will reduce the rate and extent of this increase.[31]
Procedure (Turbidity-based):
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer on ice. Prepare a GTP stock solution. Prepare stock solutions of the test quinazoline derivative and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) in DMSO, followed by dilution in buffer.
-
Assay Setup: In a 96-well plate on ice, add the tubulin solution, GTP, and the test compound or control.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the absorbance against time. Analyze the polymerization curves to determine the effect of the compound on the lag time, the maximum rate of polymerization (Vmax), and the final polymer mass.
Signaling Pathway Diagrams
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex network that regulates key cellular processes. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes. This initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK and the PI3K/Akt/mTOR pathways, which ultimately lead to cell proliferation, survival, and migration. Quinazoline derivatives often target the ATP-binding site of the EGFR kinase domain, preventing its activation and subsequent downstream signaling.
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Receptor tyrosine kinases (like EGFR) or G-protein coupled receptors activate PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt. Activated Akt phosphorylates a range of downstream targets, including mTOR, leading to protein synthesis and cell proliferation. Quinazoline derivatives can inhibit this pathway, often as a downstream consequence of EGFR inhibition or by directly targeting PI3K.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition Points for Quinazolines.
Conclusion
The quinazoline scaffold remains a highly versatile and fruitful starting point for the design and development of new therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, with significant successes in oncology. Ongoing research continues to explore the full potential of this chemical class against a broad spectrum of diseases, with a focus on overcoming drug resistance and improving therapeutic indices. The information presented in this guide provides a comprehensive overview for researchers and drug development professionals working with this important class of compounds.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benthamdirect.com [benthamdirect.com]
- 25. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Antimalarial Activities of New Pyrrolo[3,2-f]Quinazoline-1,3-Diamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
The Pivotal Role of 4-Chloro-7-nitroquinazoline in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in contemporary medicinal chemistry, serving as a privileged structure in the design of numerous therapeutic agents. Among its many derivatives, 4-Chloro-7-nitroquinazoline has emerged as a critical intermediate, particularly in the development of targeted cancer therapies. Its unique electronic and structural features make it an ideal starting point for the synthesis of potent kinase inhibitors. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and extensive applications of this compound in drug discovery, with a special focus on its role in the creation of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. Detailed experimental protocols, comprehensive quantitative data, and visual representations of key biological pathways and experimental workflows are presented to serve as a valuable resource for professionals in the field.
Introduction
Quinazoline-based compounds have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 4-anilinoquinazoline core, in particular, has been successfully exploited to develop a class of potent and selective inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that, when dysregulated, can lead to cancer.[1][2] this compound serves as a highly versatile building block in the synthesis of these targeted therapies. The presence of a chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various aniline and other amine-containing fragments, which are often key for binding to the ATP-binding pocket of kinases. The nitro group at the 7-position, being a strong electron-withdrawing group, influences the reactivity of the quinazoline ring and can be a precursor for an amino group, which can be further functionalized to modulate the compound's pharmacological properties.
This guide will delve into the synthetic routes to this compound and its derivatives, present a curated collection of their biological activities with a focus on quantitative data, provide detailed experimental methodologies for their synthesis and evaluation, and visualize the intricate signaling pathways they modulate.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its key derivatives, such as 4,7-dichloro-6-nitroquinazoline, typically involves a multi-step process starting from readily available precursors.
Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one
A common precursor for 4,7-dichloro-6-nitroquinazoline is 7-chloro-6-nitroquinazolin-4(3H)-one. The synthesis involves the nitration of 7-chloroquinazolin-4(3H)-one.[3]
Experimental Protocol:
-
Materials: 7-chloroquinazolin-4(3H)-one, Sulfuric acid, Fuming nitric acid, 10% NaOH solution.
-
Procedure:
-
To a 500 mL two-neck round bottom flask, add 7-chloroquinazolin-4(3H)-one (10.83 g, 0.060 mol) and sulfuric acid (120 mL).
-
Cool the mixture to 0 °C on an ice bath and stir until the solid dissolves.
-
Slowly add fuming nitric acid (120 mL) to the mixture at 0 °C.
-
Stir the reaction mixture for 1.5 hours at 30 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly add 10% NaOH solution to the reaction mixture until a precipitate forms (pH ~7).
-
Filter the precipitate, wash with water, and dry to obtain 7-chloro-6-nitroquinazolin-4(3H)-one.[3]
-
Synthesis of 4,7-Dichloro-6-nitroquinazoline
The chlorination of 7-chloro-6-nitroquinazolin-4(3H)-one yields the highly reactive intermediate, 4,7-dichloro-6-nitroquinazoline.[3] This compound is a crucial precursor for the synthesis of irreversible kinase inhibitors like Afatinib.[4][5]
Experimental Protocol:
-
Materials: 7-chloro-6-nitroquinazolin-4(3H)-one, Thionyl chloride, N,N-dimethylformamide (DMF), Toluene.
-
Procedure:
-
In a suitable reaction vessel, mix 7-chloro-6-nitroquinazolin-4(3H)-one (6.09 g, 0.027 mol), thionyl chloride (48.0 mL, 0.661 mol), and N,N-dimethylformamide (0.25 mL).
-
Heat the mixture with stirring at 100 °C for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by rotary evaporation under reduced pressure.
-
Add toluene (40 mL) to the residue and evaporate again to ensure complete removal of volatile matter.
-
The resulting solid is 4,7-dichloro-6-nitroquinazoline, which can be used in subsequent steps without further purification.[3]
-
Synthesis of 4-Anilino-7-nitroquinazoline Derivatives
The chlorine atom at the 4-position of this compound is readily displaced by various anilines to generate a library of 4-anilino-7-nitroquinazoline derivatives. This nucleophilic aromatic substitution is a cornerstone reaction in the synthesis of many kinase inhibitors.
Experimental Protocol (General):
-
Materials: this compound, substituted aniline, isopropanol or other suitable solvent.
-
Procedure:
-
Dissolve this compound in a suitable solvent such as isopropanol.
-
Add an equimolar amount of the desired substituted aniline.
-
Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the precipitate with a suitable solvent (e.g., diethyl ether) and dry to obtain the desired 4-anilino-7-nitroquinazoline derivative.
-
Biological Activity and Quantitative Data
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling kinases like EGFR and VEGFR-2. The following tables summarize the in vitro biological activity of representative compounds.
Table 1: Anticancer Activity of 4-Anilinoquinazoline Derivatives against Various Cancer Cell Lines
| Compound ID | Substitution on Aniline Ring | Cell Line | IC50 (µM) | Reference |
| Gefitinib | 3-chloro-4-fluoro | A549 (Lung) | 15.59 | [6] |
| Erlotinib | 3-ethynyl | A431 (Skin) | 3 | [6] |
| Compound 12 | 4-methoxy | A431 (Skin) | 3.4 | [6] |
| Compound 24 | 4-(sulfamoyl)phenyl | A549 (Lung) | 6.54 | [6] |
| Compound 24 | 4-(sulfamoyl)phenyl | A431 (Skin) | 4.04 | [6] |
| Compound 8a | 3-bromo | A431 (Skin) | 1.78 | [7] |
| Compound 8d | 3-chloro | A431 (Skin) | 8.25 | [7] |
| Compound 8f | 3-fluoro | A431 (Skin) | 7.18 | [7] |
| Compound 32 | Varied | U937 (Leukemia) | Micromolar range | [8] |
| PVHD121 | Varied | A549 (Lung) | Micromolar range | [8] |
| PVHD121 | Varied | HCT116 (Colon) | Micromolar range | [8] |
| PVHD121 | Varied | MCF7 (Breast) | Micromolar range | [8] |
| Compound 7a | 2,6-difluoro | A549 (Lung) | 6.04 | [9] |
| Compound 7a | 2,6-difluoro | MCF-7 (Breast) | 9.48 | [9] |
| Compound 7a | 2,6-difluoro | HeLa (Cervical) | 15.49 | [9] |
Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Erlotinib | EGFR | 2 | [10] |
| Gefitinib | EGFR | 2.5 | [10] |
| Compound 8b | EGFR | 1.37 | [10] |
| Afatinib | EGFR | 0.5 | [5] |
| Compound 8 | EGFRwt | 0.8 | [6] |
| Compound 8 | EGFRT790M/L858R | 2.7 | [6] |
| Compound 24 | EGFR | 9.2 | [6] |
| Compound 24 | EGFRwt | 27 | [6] |
| Vandetanib | VEGFR-2 | 11 | [6] |
| Compound 5 | VEGFR-2 | - | [6] |
| Compound 5k | EGFRwt | 10 | [11] |
Table 3: Pharmacokinetic Parameters of 4-Anilinoquinazoline Derivatives
| Compound | % Absorption | TPSA (Ų) | Molecular Weight ( g/mol ) | miLogP | Lipinski's Violations | Reference |
| Compound 8a | 85.88 | 67.02 | 343.39 | 4.71 | 0 | [12] |
| Compound 8b | 85.88 | 67.02 | 377.83 | 5.34 | 1 | [12] |
| Gefitinib | ~60% | 63.8 | 446.9 | 4.5 | 0 | [13][14] |
| Erlotinib | ~60% | 73.1 | 393.4 | 4.0 | 0 | [13][14] |
Key Signaling Pathways and Mechanism of Action
4-Anilinoquinazoline derivatives primarily exert their anticancer effects by inhibiting the kinase activity of EGFR and VEGFR-2, thereby blocking downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in regulating cell growth and proliferation.[15] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and metastasis.[15] 4-Anilinoquinazoline-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thus blocking the entire downstream signaling cascade.[15]
Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazolines.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16] The binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways. These pathways promote endothelial cell proliferation, migration, and survival.[3] Quinazoline-based inhibitors can also target the ATP-binding site of VEGFR-2, thereby blocking angiogenesis.
Caption: VEGFR-2 signaling pathway and the inhibitory action of quinazolines.
Experimental Protocols for Biological Evaluation
The evaluation of novel this compound derivatives involves a series of in vitro assays to determine their potency and cellular effects.
In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)
This assay determines the direct inhibitory effect of a compound on the kinase activity of the target enzyme. A common method is a luminescence-based assay that measures the amount of ADP produced.[16]
Experimental Protocol (General):
-
Materials: Recombinant human EGFR or VEGFR-2 kinase, kinase assay buffer, ATP, peptide substrate (e.g., Poly(Glu,Tyr) 4:1), test compound, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a master mix containing the peptide substrate and ATP in kinase assay buffer.
-
In a 96-well plate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background).
-
Add the kinase reaction master mix to each well.
-
Initiate the reaction by adding the diluted EGFR or VEGFR-2 enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition relative to the control and determine the IC50 value by fitting the data to a dose-response curve.[16]
-
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
Experimental Protocol:
-
Materials: Cancer cell line of interest, complete culture medium, 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.[17][18]
-
Experimental Workflow for Mechanism of Action Studies
To elucidate the mechanism of action of a novel this compound derivative, a systematic workflow is essential.
Caption: A typical workflow for investigating the mechanism of action of a novel kinase inhibitor.
Conclusion
This compound and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their role as key intermediates in the synthesis of potent kinase inhibitors, particularly those targeting EGFR and VEGFR-2, has been firmly established and continues to be an active area of research. The synthetic accessibility of the this compound core, coupled with the ability to readily introduce diverse functionalities, provides a robust platform for the development of novel anticancer agents. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and experimental evaluation of these important compounds. The detailed protocols and compiled quantitative data are intended to empower researchers in their efforts to design and develop the next generation of targeted therapies. As our understanding of the molecular drivers of cancer deepens, the strategic application of privileged scaffolds like this compound will undoubtedly continue to yield significant advances in the fight against this complex disease.
References
- 1. In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. promega.com [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. atcc.org [atcc.org]
- 18. merckmillipore.com [merckmillipore.com]
The Ascendancy of a Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Chloro-7-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of 4-chloro-7-nitroquinazoline. This compound serves as a pivotal intermediate in the synthesis of a multitude of biologically active molecules, most notably in the realm of oncology. Its history is deeply intertwined with the broader development of quinazoline chemistry and the quest for targeted cancer therapeutics. This document delves into the core chemical principles, experimental methodologies, and the biological context of this important scaffold.
A Historical Perspective: The Emergence of the Quinazoline Core
The story of this compound begins with the broader history of its parent heterocyclic system, quinazoline. The first synthesis of a quinazoline derivative was achieved in 1869, laying the groundwork for over a century of chemical exploration. The parent quinazoline molecule was first synthesized in 1895. These early discoveries unlocked a versatile scaffold that would later become a cornerstone in medicinal chemistry. The inherent biological relevance of the quinazolinone ring system, appearing frequently in naturally occurring alkaloids and demonstrating a wide array of therapeutic activities, spurred further research into its derivatives.
While a singular "discovery" paper for this compound is not readily apparent in historical literature, its emergence is a logical progression in the field of medicinal chemistry. The introduction of a nitro group and a chlorine atom onto the quinazoline core are common strategies to create reactive intermediates. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the chlorine atom at the 4-position is an excellent leaving group, facilitating nucleophilic substitution to introduce a variety of side chains. This strategic functionalization has made this compound a valuable building block in the synthesis of complex drug candidates.
Physicochemical Properties and Spectroscopic Data
Precise characterization of this compound is crucial for its application in multi-step syntheses. Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₈H₄ClN₃O₂ | PubChem CID: 830680 |
| Molecular Weight | 209.59 g/mol | PubChem CID: 830680 |
| CAS Number | 19815-17-9 | [1] |
| Appearance | Light yellow to brown solid | [2] |
| Melting Point | Not explicitly available | |
| Solubility | Soluble in various organic solvents |
Spectroscopic Data Summary for Quinazoline Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 7-Chloro-6-nitroquinazolin-4(3H)-one | 12.79 (br.s, 1H, NH), 8.71 (s, 1H, H-5), 8.32 (s, 1H, H-2), 8.27 (s, 1H, H-8) | 160.7 (C-4), 153.5 (C-8a), 147.2 (C-2), 146.4 (C-6), 133.0 (C-7), 127.8 (C-8), 123.6 (C-5), 121.9 (C-4a) | 3100-2800 (N-H), 1700 (C=O), 1620, 1580 (C=C, C=N), 1530, 1340 (NO₂) | [M+H]⁺ 226.0, 228.0 |
| 4,7-Dichloro-6-nitroquinazoline | 9.18 (s, 1H, H-2), 8.76 (s, 1H, H-5), 8.30 (s, 1H, H-8) | 163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), 122.1 (C-4a) | 3089 (C-H), 1726, 1645, 1610 (C=N), 1546 (C=C), 1527, 1323 (NO₂) | [M+H]⁺ 244.0, 246.0 |
Experimental Protocols: Synthesis of this compound and its Precursor
The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-4-nitrobenzoic acid. The following protocols are detailed methodologies for the synthesis of the key intermediate, 7-nitroquinazolin-4(3H)-one, and its subsequent conversion to this compound.
Synthesis of 7-Nitroquinazolin-4(3H)-one
This procedure involves the cyclization of 2-amino-4-nitrobenzoic acid with formamide.
Materials:
-
2-amino-4-nitrobenzoic acid
-
Formamide
Procedure:
-
A mixture of 2-amino-4-nitrobenzoic acid and an excess of formamide is heated.
-
The reaction is typically carried out at elevated temperatures, often under reflux, to drive the cyclization and dehydration.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product, 7-nitroquinazolin-4(3H)-one, often precipitates out of the solution.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., water or ethanol) to remove excess formamide and any unreacted starting material, and then dried.
Logical Workflow for the Synthesis of 7-Nitroquinazolin-4(3H)-one
Caption: Synthesis workflow for 7-nitroquinazolin-4(3H)-one.
Synthesis of this compound
This procedure details the chlorination of 7-nitroquinazolin-4(3H)-one using thionyl chloride.[1]
Materials:
-
7-Nitroquinazolin-4(3H)-one (20.93 mmol)
-
Thionyl chloride (35 mL)
-
N,N-Dimethylformamide (DMF) (3 drops, catalytic amount)
-
Anhydrous benzene (for azeotropic removal of thionyl chloride)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 7-nitroquinazolin-4(3H)-one (20.93 mmol) in thionyl chloride (35 mL) in a round-bottom flask.[1]
-
Add a catalytic amount of DMF (3 drops).[1]
-
Reflux the reaction mixture at 110 °C for approximately 3 hours, or until the solution becomes clear.[1]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[1]
-
Add anhydrous benzene to the residue and distill again under reduced pressure to ensure complete removal of residual thionyl chloride.[1]
-
Dissolve the crude product in dichloromethane (CH₂Cl₂).[1]
-
Carefully adjust the pH of the solution to 7-8 with a saturated sodium carbonate (Na₂CO₃) solution to neutralize any remaining acid.[1]
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂).[1]
-
Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Remove the solvent by concentration under reduced pressure to yield the target product, this compound.[1]
Experimental Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Biological Significance: A Gateway to Kinase Inhibitors
The primary significance of this compound in drug development lies in its role as a key intermediate for the synthesis of potent enzyme inhibitors, particularly tyrosine kinase inhibitors (TKIs). The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.
The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
A prominent target for quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division.
Mechanism of Action of Quinazoline-based EGFR Inhibitors:
Many 4-anilinoquinazoline derivatives, synthesized from 4-chloroquinazoline intermediates, act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain. By occupying this site, they prevent the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition ultimately leads to a reduction in tumor cell proliferation and survival.
EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives
Caption: Simplified EGFR signaling pathway and its inhibition by quinazoline derivatives.
Conclusion
This compound represents a cornerstone in the synthesis of medicinally important compounds. While its own discovery is not marked by a singular event, its utility as a reactive intermediate has been instrumental in the development of a generation of targeted cancer therapies. The ability to readily modify the quinazoline scaffold at the 4-position, facilitated by the chloro substituent, has allowed medicinal chemists to fine-tune the pharmacological properties of a vast array of derivatives. The ongoing research into quinazoline-based inhibitors for various kinases underscores the enduring importance of this chemical entity and, by extension, the critical role of intermediates like this compound in the drug discovery and development pipeline. This guide provides a foundational understanding for researchers looking to leverage the power of this versatile scaffold in their own scientific endeavors.
References
Methodological & Application
Synthesis of 4-Chloro-7-nitroquinazoline: An Essential Intermediate for Drug Discovery
Application Note: 4-Chloro-7-nitroquinazoline is a key heterocyclic building block in medicinal chemistry and drug development. Quinazoline derivatives are recognized as "privileged scaffolds" due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of the chloro- and nitro- groups at the 4- and 7-positions, respectively, provides reactive sites for further chemical modifications, making this compound a valuable precursor for the synthesis of diverse compound libraries for high-throughput screening.
Notably, the quinazoline core is a well-established pharmacophore in oncology. Several FDA-approved anticancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline structure and function as inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[1] The specific substitution pattern of this compound makes it an important intermediate for developing novel EGFR inhibitors that can target signaling pathways frequently dysregulated in various cancers.
Physicochemical and Quantitative Data
| Property | Value |
| Molecular Formula | C₈H₄ClN₃O₂ |
| Molecular Weight | 209.59 g/mol |
| Appearance | Yellow solid |
| Melting Point | 148-149°C |
| Boiling Point | 380.0 ± 22.0 °C at 760 mmHg |
| Yield | ~80% (based on the described protocol) |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 7-nitroquinazolin-4(3H)-one. The key transformation is a chlorination reaction using thionyl chloride (SOCl₂), which converts the hydroxyl group of the quinazolinone into a chloro group.
Materials:
-
7-nitroquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous benzene
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 7-nitroquinazolin-4(3H)-one (20.93 mmol) in 35 mL of thionyl chloride. Add a catalytic amount of DMF (3 drops) to the suspension.
-
Chlorination: Heat the reaction mixture to reflux at 110 °C for approximately 3 hours. The reaction is complete when the solution becomes clear.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Azeotropic Removal of Thionyl Chloride: Add anhydrous benzene to the residue and distill again under reduced pressure to ensure complete removal of any residual thionyl chloride.
-
Work-up and Extraction: Dissolve the crude product in dichloromethane (CH₂Cl₂). Carefully adjust the pH of the solution to 7-8 with a saturated sodium carbonate (Na₂CO₃) solution. Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Drying and Isolation: Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄). Remove the solvent by concentration under reduced pressure to yield the target product, this compound.[2]
Visualized Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives
Quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[3][4] These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[5][6] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation, thereby inhibiting the downstream signaling and suppressing tumor growth.[7][8]
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 19815-17-9 [chemicalbook.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Chloro-7-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its versatile nature allows for substitutions that can be fine-tuned to achieve high potency and selectivity against various kinase targets. This document provides detailed application notes and protocols for the synthesis of a library of potential kinase inhibitors using 4-Chloro-7-nitroquinazoline as a key starting material.
The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction at the C4 position of the quinazoline ring, followed by the reduction of the nitro group at the C7 position. The resulting amino group can be further functionalized, enabling extensive exploration of the chemical space and the generation of diverse compound libraries for screening. This approach is fundamental in the development of targeted cancer therapies, as many quinazoline-based molecules have shown significant efficacy against receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and others.[1][2][3][4]
Key Target Kinases and Signaling Pathways
Kinase inhibitors derived from the quinazoline scaffold have demonstrated activity against a range of protein kinases implicated in oncogenic signaling pathways. The primary targets for inhibitors synthesized from this compound are anticipated to be receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a key driver in many cancers, and its inhibition is a validated therapeutic strategy.[3][5] Quinazoline-based inhibitors, such as gefitinib and erlotinib, are known to target the ATP-binding site of the EGFR kinase domain.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling: VEGFRs are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4] Dual EGFR/VEGFR inhibitors have been developed from quinazoline scaffolds.
The general mechanism of action for these inhibitors involves competitive binding to the ATP pocket of the kinase domain, thereby preventing phosphorylation and activation of downstream signaling pathways.
Experimental Protocols
Protocol 1: Synthesis of 4-Anilino-7-nitroquinazoline Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the general procedure for the reaction of this compound with various substituted anilines to generate a library of 4-anilino-7-nitroquinazoline derivatives.
Materials:
-
This compound
-
Substituted anilines (e.g., 3-ethynyl-4-fluoroaniline, 4-methoxyaniline, etc.)
-
Isopropanol or Ethanol
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired substituted aniline (1.0 - 1.2 eq).
-
Add isopropanol or ethanol as the solvent.
-
If the aniline salt is used or to scavenge the generated HCl, add a non-nucleophilic base like TEA or DIPEA (1.5 eq).
-
Reflux the reaction mixture for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Wash the collected solid with cold isopropanol or ethanol, followed by water to remove any salts.
-
Dry the product under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group to Synthesize 4-Anilino-7-aminoquinazoline Derivatives
This protocol describes the reduction of the 7-nitro group to a 7-amino group, which can be a final product or an intermediate for further derivatization.
Materials:
-
4-Anilino-7-nitroquinazoline derivative (from Protocol 1)
-
Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ammonium chloride (NH4Cl) solution (if using Fe)
-
Ethanol or Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure using Iron Powder:
-
Suspend the 4-anilino-7-nitroquinazoline derivative (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0-5.0 eq) and a solution of ammonium chloride (catalytic to 1.0 eq).
-
Heat the mixture to reflux (70-80 °C) for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 7-amino derivative.
-
Purify further by column chromatography if necessary.
Procedure using Tin(II) Chloride Dihydrate:
-
Suspend the 4-anilino-7-nitroquinazoline derivative (1.0 eq) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (3.0-5.0 eq) portion-wise.
-
Reflux the mixture for 2-6 hours, monitoring by TLC.[7]
-
Cool the reaction mixture and carefully pour it into a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel if required.
Protocol 3: Kinase Inhibition Assay (General)
This protocol provides a general method for assessing the in vitro inhibitory activity of the synthesized compounds against a target kinase (e.g., EGFR, VEGFR-2).
Materials:
-
Synthesized quinazoline derivatives dissolved in DMSO
-
Target kinase (recombinant)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized compounds in DMSO.
-
In a microplate, add the assay buffer, the substrate, and the diluted compound solution.
-
Initiate the kinase reaction by adding a mixture of the kinase and ATP. Include controls with no inhibitor (DMSO only) and no kinase.
-
Incubate the plate at the recommended temperature (e.g., 30 °C) for a specified duration (e.g., 30-60 minutes).[7]
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
The inhibitory activities of representative quinazoline-based kinase inhibitors are summarized in the tables below.
Table 1: Inhibitory Activity of Representative Anilino-Quinazoline Derivatives against EGFR
| Compound ID | Substituent at C4-Aniline | IC50 (μM) against EGFR | Reference |
| Gefitinib | 3-chloro-4-fluoroaniline | 0.02 - 0.08 | [8] |
| Erlotinib | 3-ethynylphenylamine | 0.002 | [8] |
| Lapatinib | 3-chloro-4-(3-fluorobenzyloxy)aniline | 0.006 | [8] |
| Compound 45a | - | 0.13 | [5] |
Table 2: Inhibitory Activity of Representative Anilino-Quinazoline Derivatives against VEGFR-2
| Compound ID | Substituent at C4-Aniline | IC50 (μM) against VEGFR-2 | Reference |
| Vandetanib | 4-bromo-2-fluoroaniline | 0.04 | |
| Sorafenib | - | 0.09 | [2] |
| Compound 22a | - | 0.060 | [2] |
| Compound 22b | - | 0.086 | [2] |
Visualizations
Caption: Synthetic workflow from this compound to kinase inhibitors.
Caption: Inhibition of the EGFR signaling pathway by quinazoline-based inhibitors.
References
- 1. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Anilinoquinazolines from 4-Chloro-7-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Anilinoquinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, renowned for their potent inhibitory activity against various protein kinases. In particular, they are well-established as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[1][2] The core structure allows for diverse substitutions on the aniline moiety, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides a detailed protocol for the synthesis of 4-anilinoquinazolines via the nucleophilic aromatic substitution of 4-chloro-7-nitroquinazoline with various substituted anilines.
The general synthetic route involves the displacement of the chlorine atom at the 4-position of the quinazoline ring by the amino group of an aniline derivative. The electron-withdrawing nitro group at the 7-position activates the quinazoline ring towards nucleophilic attack. This reaction is typically carried out in a polar solvent, such as isopropanol or ethanol, and may be conducted under conventional heating or microwave irradiation to expedite the reaction.
Synthesis Workflow
The synthesis of 4-anilinoquinazoline derivatives from this compound is a straightforward two-component reaction. The general workflow is depicted below.
Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.
Experimental Protocols
General Procedure for the Synthesis of 4-Anilino-7-nitroquinazoline Derivatives
This protocol describes a general method for the synthesis of 4-anilino-7-nitroquinazoline derivatives via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 3-chloroaniline, 4-methoxyaniline)
-
Isopropanol (or ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate (or microwave reactor)
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in isopropanol (10-20 mL per mmol of substrate).
-
To this solution, add the substituted aniline (1.0-1.2 eq.).
-
Heat the reaction mixture to reflux (typically 80-90 °C) with stirring for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Alternatively, the reaction can be performed in a sealed microwave vial and heated in a microwave reactor at a set temperature (e.g., 120 °C) for a shorter duration (e.g., 30-60 minutes).
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The product often precipitates from the solution upon cooling. If so, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can then be triturated with a non-polar solvent like hexane or diethyl ether to induce precipitation.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the synthesis of various 4-anilinoquinazoline derivatives from the corresponding 4-chloroquinazoline precursor and substituted aniline, based on literature reports for analogous reactions.
| Entry | 4-Chloroquinazoline Derivative | Aniline Derivative | Product | Yield (%) | Reference |
| 1 | 4,7-Dichloroquinazoline | Aniline | 4-Anilino-7-chloroquinazoline | 83 | [3] |
| 2 | 6-Bromo-4-chloro-2-phenylquinazoline | 3-Chloroaniline | N-(3-Chlorophenyl)-6-bromo-2-phenylquinazolin-4-amine | 92 | [4] |
| 3 | 6-Bromo-4-chloro-2-phenylquinazoline | 4-Fluoroaniline | N-(4-Fluorophenyl)-6-bromo-2-phenylquinazolin-4-amine | 95 | [4] |
| 4 | 6-Bromo-4-chloro-2-phenylquinazoline | 4-Methoxyaniline | N-(4-Methoxyphenyl)-6-bromo-2-phenylquinazolin-4-amine | 96 | [4] |
| 5 | 2,4-Dichloro-6,7-dimethoxyquinazoline | 4-Aminophenol | 4-((2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino)phenol | 60 | [5] |
Signaling Pathway Inhibition
4-Anilinoquinazoline derivatives are well-documented as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6][7] They act as competitive inhibitors at the ATP binding site of the EGFR tyrosine kinase domain.[1][2] This inhibition prevents the autophosphorylation and activation of EGFR, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis in cancer.
Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazolines.
References
- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-7-nitroquinazoline as a Key Intermediate in Afatinib Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afatinib, an irreversible ErbB family blocker, is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Its synthesis involves a multi-step process where the quinazoline core is meticulously assembled and functionalized. A pivotal intermediate in several patented and scalable synthetic routes is a substituted quinazoline, with 4-Chloro-7-nitroquinazoline and its analogues playing a central role. This document provides detailed application notes and protocols for the synthesis of Afatinib, focusing on the utilization of this compound or its closely related derivative, 4,7-dichloro-6-nitroquinazoline, as a key starting material. The protocols herein are compiled and adapted from various scientific literature to provide a comprehensive guide for researchers.
Afatinib's mechanism of action involves the irreversible inhibition of the tyrosine kinase activity of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (ErbB4).[3] This covalent binding effectively blocks the downstream signaling pathways that are critical for cell growth and proliferation in certain cancers.[3]
Synthetic Pathway Overview
The synthesis of Afatinib from a 4-substituted-7-nitroquinazoline intermediate generally proceeds through a three-stage process:
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C4 position of the quinazoline ring is displaced by an aniline derivative, typically (S)-tetrahydrofuran-3-ol.
-
Nitro Group Reduction: The nitro group at the C7 position is reduced to an amine.
-
Amidation: The resulting amino group is acylated with a derivative of 4-(dimethylamino)crotonic acid to introduce the pharmacophoric side chain.[1]
Experimental Protocols
The following protocols are detailed methodologies for the key synthetic steps.
Protocol 1: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-7-nitroquinazoline (Intermediate A)
This protocol describes the nucleophilic aromatic substitution reaction to couple the quinazoline core with the aniline moiety. While the specific starting material in the topic is this compound, many documented syntheses utilize a closely related analogue, 4,7-dichloro-6-nitroquinazoline. The following is an adapted procedure.
Materials:
-
4,7-dichloro-6-nitroquinazoline
-
3-chloro-4-fluoroaniline
-
Isopropanol
-
Hydrochloric acid (HCl) in isopropanol
Procedure:
-
Suspend 4,7-dichloro-6-nitroquinazoline in isopropanol.
-
Add 3-chloro-4-fluoroaniline to the suspension.
-
Heat the mixture to reflux and stir for approximately 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitate, wash with isopropanol, and then with diethyl ether.
-
Dry the solid under vacuum to yield the hydrochloride salt of the product.
-
For the free base, neutralize the salt with a suitable base (e.g., sodium bicarbonate solution).
Protocol 2: Reduction of the Nitro Group to Synthesize N4-(3-chloro-4-fluorophenyl)-quinazoline-4,6-diamine (Intermediate B)
This step involves the reduction of the nitro group to an amine, a critical transformation for the subsequent amidation.
Materials:
-
4-((3-chloro-4-fluorophenyl)amino)-7-nitroquinazoline (Intermediate A)
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of Intermediate A in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Amidation to Synthesize Afatinib
This final step introduces the side chain via an amidation reaction.
Materials:
-
N4-(3-chloro-4-fluorophenyl)-quinazoline-4,6-diamine (Intermediate B)
-
4-(dimethylamino)crotonoyl chloride hydrochloride
-
Anhydrous Tetrahydrofuran (THF)
-
A suitable base (e.g., Triethylamine or Diisopropylethylamine)
Procedure:
-
Dissolve Intermediate B in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution in an ice bath.
-
Add the base to the solution.
-
Slowly add a solution of 4-(dimethylamino)crotonoyl chloride hydrochloride in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude Afatinib by column chromatography or recrystallization to obtain the final product.
Quantitative Data
The following table summarizes the reported yields for the key steps in Afatinib synthesis. It is important to note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.
| Step | Starting Material | Product | Reported Yield | Reference |
| Synthesis of 4,7-dichloro-6-nitroquinazoline | 7-chloro-6-nitroquinazolin-4(3H)-one | 4,7-dichloro-6-nitroquinazoline | 91.3% | [4] |
| Nucleophilic Aromatic Substitution & Subsequent Steps (Overall Yield) | 4-[(3-chloro-4-fluorphenyl) amino]-6-nitro-7-fluoro quinazoline | Afatinib free base | 84% | [5] |
Mechanism of Action: Afatinib and the ErbB Signaling Pathway
Afatinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[2] The ErbB family consists of four members: EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[6] These receptors play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation.[7] In many cancers, these pathways are dysregulated due to mutations or overexpression of ErbB receptors.[7]
Afatinib covalently binds to a specific cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4, leading to irreversible inhibition of their kinase activity.[6] This prevents the downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, thereby inhibiting tumor growth and promoting apoptosis.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy | MDPI [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 8. encyclopedia.pub [encyclopedia.pub]
N-Arylation of 4-Chloroquinazolines: A Detailed Guide to Synthetic Protocols
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-arylation of 4-chloroquinazolines, a critical transformation in the synthesis of various biologically active compounds, including potential anticancer agents. The protocols outlined below cover both classical heating and modern microwave-assisted methods, offering flexibility for different laboratory setups and research needs.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. The N-arylation of 4-chloroquinazolines is a key synthetic step to introduce diverse aryl functionalities at the 4-position, leading to the generation of libraries of compounds for drug discovery programs. This document details reliable methods for achieving this transformation, focusing on reaction conditions, workup procedures, and purification techniques.
Reaction Principle
The N-arylation of 4-chloroquinazolines is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system activates the C4-position for nucleophilic attack by an amine. The reaction can be performed under thermal conditions or accelerated using microwave irradiation. In some cases, particularly with less reactive anilines, a catalyst system such as those used in Buchwald-Hartwig amination may be employed to facilitate the C-N bond formation.
Experimental Protocols
Two primary methods for the N-arylation of 4-chloroquinazolines are presented: a classical heating method and a rapid microwave-assisted method.
Protocol 1: Classical Heating Method
This method involves the reaction of 4-chloroquinazoline with an aryl amine in a suitable solvent under reflux.
Materials:
-
4-Chloroquinazoline (1.0 equiv)
-
Aryl amine (1.0-1.2 equiv)
-
2-Propanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
To a round-bottom flask, add 4-chloroquinazoline (e.g., 3.0 mmol) and the desired aryl amine (e.g., 3.0 mmol).
-
Add 2-propanol (30 mL) to the flask.
-
Stir the mixture at room temperature for 3 minutes.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water and filter to collect the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether-ethyl acetate, 5:1 v/v) to obtain the pure N-aryl-4-aminoquinazoline.[1]
Protocol 2: Microwave-Assisted Method
This protocol offers a significant reduction in reaction time and often leads to higher yields compared to the classical method.
Materials:
-
4-Chloroquinazoline (1.0 equiv)
-
Aryl amine (1.0-1.05 equiv)
-
Solvent (e.g., 2-Propanol or THF/H₂O 1:1)
-
Microwave vial
-
Microwave reactor
-
Magnetic stirrer
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a microwave vial, combine 4-chloroquinazoline (e.g., 3.0 mmol) and the aryl amine (e.g., 3.0 mmol).[1]
-
Add the chosen solvent (e.g., 30 mL of 2-propanol or a 1:1 mixture of THF/H₂O).[1][2]
-
Stir the mixture for a few minutes to ensure homogeneity.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set power (e.g., 60W) or temperature (e.g., 100°C) for a short duration (typically 10-40 minutes).[1][2]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
If using an organic solvent, remove it under reduced pressure. If using a THF/H₂O mixture, the reaction can be quenched with a saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.
-
Wash the residue with water and filter, or work up the extraction layers.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the final product.
Data Presentation
The following tables summarize quantitative data from various experimental conditions for the N-arylation of 4-chloroquinazolines, allowing for easy comparison of different methodologies and substrates.
Table 1: Comparison of Classical and Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazolines [1]
| Product | Amine Reactant | Method | Reaction Time | Yield (%) |
| 5a | 2-aminopyridine | Microwave | 20 min | 84.0 |
| 5a | 2-aminopyridine | Classical | 12 h | 29.5 |
| 5b | 2-amino-4-methylpyridine | Microwave | 20 min | 96.5 |
| 5b | 2-amino-4-methylpyridine | Classical | 12 h | 37.3 |
| 5c | 2-amino-5-methylpyridine | Microwave | 20 min | 80.1 |
| 5c | 2-amino-5-methylpyridine | Classical | 12 h | 43.2 |
| 5d | 2-amino-6-methylpyridine | Microwave | 20 min | 79.1 |
| 5d | 2-amino-6-methylpyridine | Classical | 12 h | 35.5 |
| 5e | 2-amino-4,6-dimethylpyrimidine | Microwave | 20 min | 85.2 |
| 5e | 2-amino-4,6-dimethylpyrimidine | Classical | 12 h | 40.1 |
| 5f | 2-aminothiazole | Microwave | 20 min | 90.0 |
| 5f | 2-aminothiazole | Classical | 12 h | 33.3 |
| 5g | 2-amino-5-methyl-1,3,4-thiadiazole | Microwave | 20 min | 88.0 |
| 5g | 2-amino-5-methyl-1,3,4-thiadiazole | Classical | 12 h | 41.2 |
Table 2: Microwave-Assisted N-Arylation of 6-Halo-2-phenyl-4-chloroquinazolines with Substituted N-Methylanilines [2]
| Entry | 4-Chloroquinazoline (Substituent) | Aniline (Substituent) | Reaction Time | Yield (%) |
| 1 | 6-Br | 4-MeO | 10 min | 63 |
| 2 | 6-I | 4-MeO | 10 min | 90 |
| 3 | 6-Br | 3-MeO | 10 min | 82 |
| 4 | 6-I | 3-MeO | 10 min | 88 |
| 5 | 6-Br | 2-MeO | 20 min | 87 |
| 6 | 6-I | 2-MeO | 20 min | 84 |
| 11 | 6-Br | 3-Br | 10 min | 72 |
| 12 | 6-I | 3-Br | 10 min | 73 |
| 13 | 6-Br | 4-F | 40 min | 70 |
| 14 | 6-I | 4-F | 40 min | 84 |
| 15 | 6-Br | 3-F | 10 min | 72 |
| 16 | 6-I | 3-F | 10 min | 78 |
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the logical relationship of the key steps in the N-arylation of 4-chloroquinazolines.
Caption: General experimental workflow for the N-arylation of 4-chloroquinazolines.
Caption: Logical relationship of key steps and considerations in the N-arylation process.
References
Application Notes & Protocols: Synthesis of 4-Chloro-7-nitroquinazoline using Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 4-Chloro-7-nitroquinazoline, a key intermediate in the development of various therapeutic agents. The focus is on the critical chlorination step utilizing thionyl chloride.
Introduction
This compound is a vital building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for cancer therapy. The introduction of the chlorine atom at the 4-position is a key transformation that allows for subsequent nucleophilic substitution reactions to build molecular complexity and modulate biological activity. Thionyl chloride (SOCl₂) is a common and effective reagent for this chlorination, converting the precursor, 7-nitroquinazolin-4(3H)-one, into the desired product. This document outlines the synthetic strategy, provides a detailed experimental protocol, and presents relevant data for this conversion.
Synthetic Strategy
The synthesis of this compound from its corresponding quinazolinone precursor is typically achieved through a nucleophilic acyl substitution mechanism. Thionyl chloride acts as both the solvent and the chlorinating agent. The reaction is often catalyzed by N,N-dimethylformamide (DMF), which forms a Vilsmeier-Haack reagent intermediate, enhancing the reactivity of the system.
Reaction Scheme
Caption: General reaction scheme for the chlorination of 7-nitroquinazolin-4(3H)-one.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of this compound.[1]
Materials:
-
7-nitroquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Anhydrous benzene (optional)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 7-nitroquinazolin-4(3H)-one (20.93 mmol) in thionyl chloride (35 mL).
-
Add a catalytic amount of DMF (3 drops) to the suspension.
-
Heat the reaction mixture to reflux at 110°C for approximately 3 hours, or until the solution becomes clear.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
(Optional) Add anhydrous benzene to the residue and distill again under reduced pressure to ensure complete removal of residual thionyl chloride.
-
Dissolve the crude product in dichloromethane.
-
Carefully adjust the pH of the solution to 7-8 with a saturated sodium carbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure to yield the final product.
References
Application Notes and Protocols for One-Pot Reductive Cyclization in Quinazoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot reductive cyclization synthesis of quinazolines and their derivatives, valuable scaffolds in medicinal chemistry and drug development. The described methods offer efficient and atom-economical routes to these important heterocyclic compounds from readily available starting materials.
Method 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Reductive Cyclization of 2-Nitrobenzamides with Aldehydes using Sodium Dithionite
This protocol outlines a one-pot synthesis of 2-(het)arylquinazolin-4(3H)-ones from 2-nitrobenzamides and various aldehydes. The reaction utilizes sodium dithionite as an inexpensive and effective reducing agent for the nitro group. A key feature of this method is the in situ decomposition of sodium dithionite in an aqueous DMF mixture, which not only facilitates the reduction but also the final oxidation step to yield the quinazolinone product.[1][2][3]
Experimental Protocol
General Procedure:
-
To a solution of the 2-nitrobenzamide (1.0 mmol) and the respective aldehyde (1.2 mmol) in a DMF-water mixture (9:1, 10 mL), add sodium dithionite (3.5 mmol).
-
Heat the reaction mixture to 90°C and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired 2-substituted quinazolin-4(3H)-one.
Data Presentation
Table 1: Substrate Scope and Yields for the Synthesis of 2-Substituted Quinazolin-4(3H)-ones using Sodium Dithionite [1]
| Entry | 2-Nitrobenzamide Substituent | Aldehyde | Product | Yield (%) |
| 1 | H | Benzaldehyde | 2-Phenylquinazolin-4(3H)-one | 92 |
| 2 | H | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 88 |
| 3 | H | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 90 |
| 4 | H | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)quinazolin-4(3H)-one | 85 |
| 5 | H | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)quinazolin-4(3H)-one | 87 |
| 6 | H | Thiophene-2-carbaldehyde | 2-(Thiophen-2-yl)quinazolin-4(3H)-one | 82 |
| 7 | 6-Pyrrolidino | Benzaldehyde | 6-Pyrrolidino-2-phenylquinazolin-4(3H)-one | 75 |
Reaction Workflow
Caption: Workflow for Quinazolin-4(3H)-one Synthesis.
Method 2: Palladium-Catalyzed One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from o-Nitrobenzamide and Alcohols
This method describes a palladium-catalyzed, one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and a variety of alcohols.[4][5][6] The reaction proceeds via a hydrogen transfer mechanism, where the alcohol serves as both the source of the C2 substituent and the hydrogen for the nitro group reduction. This process avoids the need for an external reducing agent.
Experimental Protocol
General Procedure:
-
In a sealed tube, combine o-nitrobenzamide (1.0 mmol), the corresponding alcohol (2.5 mmol), and Pd(dppf)Cl₂ (10 mol%).
-
Add chlorobenzene (1.0 mL) as the solvent.
-
Purge the tube with argon and seal it.
-
Heat the reaction mixture to 140°C and stir for 8 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/petroleum ether) to yield the pure 2-substituted quinazolin-4(3H)-one.
Data Presentation
Table 2: Substrate Scope and Yields for the Palladium-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones [4]
| Entry | o-Nitrobenzamide Substituent | Alcohol | Product | Yield (%) |
| 1 | H | Benzyl alcohol | 2-Phenylquinazolin-4(3H)-one | 87 |
| 2 | H | 4-Methylbenzyl alcohol | 2-(p-Tolyl)quinazolin-4(3H)-one | 85 |
| 3 | H | 4-Methoxybenzyl alcohol | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 82 |
| 4 | H | 4-Chlorobenzyl alcohol | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 80 |
| 5 | H | Thiophen-2-ylmethanol | 2-(Thiophen-2-yl)quinazolin-4(3H)-one | 75 |
| 6 | 4-Chloro | Benzyl alcohol | 6-Chloro-2-phenylquinazolin-4(3H)-one | 78 |
| 7 | 4-Methyl | Benzyl alcohol | 6-Methyl-2-phenylquinazolin-4(3H)-one | 81 |
Proposed Reaction Mechanism
Caption: Proposed Mechanism for Palladium-Catalyzed Synthesis.
Method 3: Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates for the Synthesis of 2,4-Diaminoquinazolines
This protocol describes an efficient synthesis of N⁴-substituted 2,4-diaminoquinazolines through a tandem condensation of a methyl N-cyano-2-nitrobenzimidate with an amine, followed by a reductive cyclization using an iron-hydrochloric acid system.[7][8] This method is notable for its use of inexpensive and readily available reagents.
Experimental Protocol
General Procedure:
-
To a solution of the methyl N-cyano-2-nitrobenzimidate (1.0 mmol) in ethanol (10 mL), add the desired primary amine (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add iron powder (5.0 mmol) and concentrated hydrochloric acid (1.0 mL) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the iron residues.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N⁴-substituted 2,4-diaminoquinazoline.
Data Presentation
Table 3: Substrate Scope and Yields for the Synthesis of N⁴-Substituted 2,4-Diaminoquinazolines [8]
| Entry | N-Cyano-2-nitrobenzimidate Substituent | Amine | Product | Yield (%) |
| 1 | H | Benzylamine | N⁴-Benzylquinazoline-2,4-diamine | 92 |
| 2 | H | 4-Methoxybenzylamine | N⁴-(4-Methoxybenzyl)quinazoline-2,4-diamine | 90 |
| 3 | H | Cyclohexylamine | N⁴-Cyclohexylquinazoline-2,4-diamine | 85 |
| 4 | H | n-Butylamine | N⁴-Butylquinazoline-2,4-diamine | 88 |
| 5 | 4-Chloro | Benzylamine | 6-Chloro-N⁴-benzylquinazoline-2,4-diamine | 87 |
| 6 | 4-Methoxy | Benzylamine | 6-Methoxy-N⁴-benzylquinazoline-2,4-diamine | 89 |
Reaction Pathway Diagram
Caption: Pathway for 2,4-Diaminoquinazoline Synthesis.
References
- 1. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 8. Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Anilinoquinazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Anilinoquinazoline derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, renowned for their potent biological activities, particularly as kinase inhibitors.[1] Many compounds built on this scaffold have been successfully developed as targeted cancer therapeutics, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] The overexpression or mutation of EGFR is a critical factor in the progression of various cancers, making it a prime target for drug development.[1]
Microwave-assisted synthesis has emerged as a superior alternative to conventional heating methods for the preparation of these derivatives, offering significantly reduced reaction times, improved yields, and milder reaction conditions.[2][3] This document provides detailed protocols for the efficient synthesis of 4-anilinoquinazoline derivatives using microwave irradiation, summarizes key reaction data, and illustrates the relevant biological signaling pathway.
Signaling Pathway of 4-Anilinoquinazoline Derivatives
The primary mechanism of action for many biologically active 4-anilinoquinazoline derivatives is the inhibition of the EGFR signaling pathway.[1] EGFR, a receptor tyrosine kinase, when activated by ligands such as Epidermal Growth Factor (EGF), undergoes dimerization and autophosphorylation. This initiates a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[1] 4-Anilinoquinazoline compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation, thereby inhibiting downstream pathways like the RAS/MAPK and PI3K/AKT pathways.[1]
Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.
General Workflow for Synthesis
The synthesis of 4-anilinoquinazoline derivatives generally follows a two-step process starting from a substituted anthranilonitrile or a related precursor. The quinazoline core is first formed and subsequently chlorinated, followed by a nucleophilic aromatic substitution (SNAr) reaction with a substituted aniline. Microwave irradiation is particularly effective for this final amination step.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Synthesis and Antiviral Activity of (Quinazolin-4-Ylamino)Methyl-Phosphonates Through Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-7-nitroquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-7-nitroquinazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and scalable method for synthesizing this compound is a three-step process starting from 2-amino-4-chlorobenzoic acid. This process involves:
-
Condensation: Reaction of 2-amino-4-chlorobenzoic acid with formamide.
-
Nitration: Introduction of a nitro group at the 7-position.
-
Chlorination: Conversion of the hydroxyl group to a chloro group.
An alternative starting material is 7-nitroquinazolin-4(3H)-one, which can be chlorinated to yield the final product.[1]
Q2: What are the main challenges that lead to low yield in this synthesis?
Researchers may encounter lower than expected yields due to several factors, including:
-
Incomplete reactions: Any of the three main steps (condensation, nitration, chlorination) not going to completion will reduce the overall yield.
-
Side reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.
-
Formation of isomers: During the nitration step, isomers can be formed, which may be difficult to separate from the desired product.[2]
-
Product instability: The final product, 4,7-dichloro-6-nitroquinazoline, can be sensitive to moisture and may hydrolyze back to its precursor.[3]
-
Suboptimal reaction conditions: Factors such as temperature, reaction time, and choice of solvent can significantly impact the yield of each step.[4][5]
Q3: How can I minimize the formation of isomers during the nitration step?
The formation of isomers is a common issue in the nitration of quinazoline derivatives. To minimize this:
-
Control the reaction temperature: Nitration reactions are often temperature-sensitive. Maintaining a consistent and optimized temperature can favor the formation of the desired isomer.
-
Purification: If isomers are formed, they may need to be removed through specialized purification techniques. One patent suggests repetitive washing with methanol to remove unwanted isomers of a similar compound.[2]
Q4: What is the best method for the final chlorination step?
The conversion of the 4-hydroxy (or 4-oxo) group to the 4-chloro group is typically achieved using a chlorinating agent. A common and effective method is to reflux the intermediate with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[1][3] It is crucial to remove the excess thionyl chloride after the reaction is complete, which can be done by distillation under reduced pressure.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the condensation step | Incomplete reaction; Suboptimal reaction temperature. | Ensure the reaction with formamide is heated to reflux (around 160 °C) and monitored until completion.[3] |
| Low yield in the nitration step | Inappropriate nitrating agent mixture or reaction conditions. | Use a standard nitrating mixture of nitric acid and sulfuric acid. Control the temperature carefully during the addition of the substrate. |
| Low yield in the chlorination step | Incomplete reaction; Hydrolysis of the product. | Reflux with thionyl chloride until the reaction is complete (the solution becomes clear).[1] Work up the reaction in anhydrous conditions to prevent hydrolysis.[3] |
| Product is difficult to purify | Presence of unreacted starting materials or side products, including isomers. | Use column chromatography or recrystallization for purification.[6] For specific isomer removal, consider washing with an appropriate solvent like methanol.[2] |
| Inconsistent results | Variation in reagent quality or reaction conditions. | Use reagents of high purity. Carefully control reaction parameters such as temperature, time, and stirring speed. |
Quantitative Data Summary
The following table summarizes reported yields for the different steps in the synthesis of 4,7-dichloro-6-nitroquinazoline, a closely related compound, which can provide a benchmark for the synthesis of this compound.
| Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| Condensation | HCO-NH₂, reflux at 160 °C | 82.3% | [3] |
| Nitration | HNO₃/H₂SO₄ | 84.7% | [3] |
| Chlorination | SOCl₂/DMF at 100 °C | 91.3% | [3] |
| Overall Yield | 56.1% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 7-nitroquinazolin-4(3H)-one (Two-step process)
This protocol is adapted from the synthesis of a similar compound, 4,7-dichloro-6-nitroquinazoline.[3]
Step 1: Condensation to form 7-chloroquinazolin-4(3H)-one
-
In a round-bottom flask, add 2-amino-4-chlorobenzoic acid.
-
Add an excess of formamide.
-
Heat the mixture to reflux at 160 °C and maintain for the required reaction time (monitor by TLC).
-
Cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 7-chloroquinazolin-4(3H)-one.
Step 2: Nitration to form 7-chloro-6-nitroquinazolin-4(3H)-one
-
To a mixture of nitric acid and sulfuric acid, cooled in an ice bath, slowly add the 7-chloroquinazolin-4(3H)-one from the previous step.
-
Stir the mixture while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed until completion (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water to remove excess acid, and dry.
Protocol 2: Synthesis of this compound from 7-nitroquinazolin-4(3H)-one[1]
-
Suspend 7-nitroquinazolin-4(3H)-one in thionyl chloride.
-
Add a catalytic amount of DMF (e.g., 3 drops).
-
Reflux the mixture at 110 °C for approximately 3 hours, or until the solution becomes clear.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Add anhydrous benzene to the residue and distill again under reduced pressure to ensure complete removal of residual thionyl chloride.
-
Dissolve the crude product in dichloromethane (CH₂Cl₂).
-
Carefully adjust the pH to 7-8 with a sodium carbonate (Na₂CO₃) solution.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic phases with anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent by concentration under reduced pressure to obtain the final product, this compound.
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis pathway for a related compound, 4,7-dichloro-6-nitroquinazoline.
Troubleshooting Logic Flow
References
- 1. This compound | 19815-17-9 [chemicalbook.com]
- 2. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Chloro-7-nitroquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-7-nitroquinazoline. The following sections offer detailed methodologies and guidance to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The primary purification methods for this compound include:
-
Washing/Trituration: This involves washing the crude solid with a suitable solvent or solvent mixture to remove soluble impurities.
-
Acid-Base Extraction: This technique is useful for removing acidic or basic impurities from the crude product.
-
Recrystallization: This method is employed to obtain high-purity crystalline material by dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of crystals.
-
Column Chromatography: This is a powerful technique for separating the target compound from impurities with different polarities using a stationary phase (e.g., silica gel) and a mobile phase.[1]
Q2: What are some potential impurities I might encounter during the synthesis of this compound?
A2: Impurities can arise from unreacted starting materials, side reactions, or degradation of the product. Potential impurities include:
-
Starting materials: Unreacted 7-nitroquinazolin-4(3H)-one.
-
Isomers: Positional isomers may form during the nitration step of the quinazoline ring.[2]
-
Hydrolysis product: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group (7-nitroquinazolin-4(3H)-one), especially in the presence of moisture.[3][4]
-
Byproducts from chlorination: Residual chlorinating agents (e.g., thionyl chloride, phosphorus oxychloride) and their byproducts.
Troubleshooting Guides
Washing/Trituration Issues
| Problem | Possible Cause | Solution |
| Low Recovery of Product | The product is partially soluble in the washing solvent. | - Use a less polar solvent system. - Cool the solvent and the crude product before washing. - Reduce the volume of solvent used for washing. |
| Inefficient Impurity Removal | The impurities have similar solubility to the product in the chosen solvent. | - Try a different solvent or a mixture of solvents. For a similar compound, 4-chloro-7-fluoro-6-nitroquinazoline, a 10:1 mixture of petroleum ether and ethyl acetate was effective.[2] - Repetitive washing (scrubbing), for instance with methanol, can be effective in removing isomers.[2] |
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Emulsion Formation During Extraction | - High concentration of impurities. - Vigorous shaking. | - Add a small amount of brine (saturated NaCl solution). - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Filter the mixture through a pad of celite. |
| Product Precipitation at the Interface | The pH of the aqueous layer is not optimal, causing the product to be insoluble in both phases. | - Adjust the pH of the aqueous layer to ensure the product remains in the organic phase. A pH of 7-8 is suggested when using a sodium carbonate solution for neutralization.[5] |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product Oiling Out | - The solvent is too nonpolar for the compound at high temperatures. - The solution is supersaturated. | - Add a more polar co-solvent. - Ensure the crude product is fully dissolved before cooling. - Use a larger volume of solvent. |
| No Crystal Formation Upon Cooling | - The solution is not saturated. - The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Add a less polar co-solvent (anti-solvent) dropwise until turbidity persists, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. |
| Low Yield | The product has significant solubility in the cold solvent. | - Cool the crystallization mixture in an ice bath or refrigerator for a longer period. - Minimize the amount of solvent used for dissolution. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | The polarity of the eluent is too high or too low. | - Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. - For related chloroquinazolines, a mobile phase of petroleum ether (or hexanes) and ethyl acetate on a silica gel column is a good starting point.[1] |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | - Decrease the proportion of the more polar solvent in the mobile phase (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| Product Does Not Elute from the Column (Low Rf) | The eluent is not polar enough. | - Increase the proportion of the more polar solvent in the mobile phase (e.g., increase the amount of ethyl acetate). |
| Tailing of the Product Spot on TLC/Broad Bands on the Column | - The compound is interacting too strongly with the stationary phase (e.g., acidic or basic nature). - The column is overloaded. | - Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). - Ensure the amount of crude product loaded is not more than 1-5% of the weight of the stationary phase. |
Experimental Protocols
Protocol 1: Purification by Washing
This protocol is adapted from the purification of a structurally similar compound, 4-chloro-7-fluoro-6-nitroquinazoline.[2]
Objective: To remove highly soluble impurities from the crude product.
Materials:
-
Crude this compound
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Methanol (for isomer removal)
-
Beaker, magnetic stirrer, filtration apparatus
Procedure:
-
Place the crude this compound in a beaker with a stir bar.
-
Prepare a washing solvent of petroleum ether and ethyl acetate in a 10:1 ratio.
-
Add the washing solvent to the crude product (approximately 10 mL of solvent per gram of crude material).
-
Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Filter the solid using a Büchner funnel and wash the collected solid with a small amount of fresh, cold washing solvent.
-
To remove potential isomers, the solid can be further washed with methanol. Suspend the solid in methanol (approx. 5-10 mL per gram), stir for 30 minutes, and filter. This step may be repeated if significant amounts of isomers are present.[2]
-
Dry the purified solid under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This protocol is based on a general work-up procedure for the synthesis of this compound.[5]
Objective: To remove acidic impurities and residual chlorinating agents.
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, rotary evaporator
Procedure:
-
Dissolve the crude this compound in dichloromethane (approx. 20-30 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Carefully add saturated sodium carbonate solution portion-wise to neutralize any residual acid (caution: CO₂ evolution may cause pressure build-up). Shake gently, venting frequently. Check the pH of the aqueous layer to ensure it is between 7 and 8.[5]
-
Separate the organic layer.
-
Wash the organic layer with water (2 x 20 mL per gram of crude material) and then with brine (1 x 20 mL per gram).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Column Chromatography
This is a general protocol for the purification of chloroquinazolines and should be optimized for this compound, starting with TLC analysis.[1]
Objective: To achieve high purity by separating the target compound from impurities of different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 or 230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
TLC plates, developing chamber, UV lamp
-
Chromatography column, fraction collector or test tubes, rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in a chamber containing a mixture of petroleum ether and ethyl acetate (start with a ratio of 4:1). Visualize the plate under a UV lamp to determine the Rf values of the components. Adjust the solvent ratio to achieve an Rf of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If using a more polar solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Summary of Purification Methods and Expected Outcomes
| Purification Method | Typical Solvents/Reagents | Impurities Removed | Expected Purity | Expected Yield |
| Washing | Petroleum Ether/Ethyl Acetate (10:1), Methanol[2] | Highly soluble byproducts, some isomers[2] | Moderate to High | Good to Excellent |
| Acid-Base Extraction | Dichloromethane, Sodium Carbonate Solution[5] | Acidic impurities, residual reagents | Moderate | Good |
| Recrystallization | To be determined experimentally (e.g., Ethanol, Ethyl Acetate, or mixtures) | Less soluble impurities | High to Excellent | Moderate to Good |
| Column Chromatography | Silica Gel, Petroleum Ether/Ethyl Acetate[1] | Impurities with different polarities | Excellent | Good |
Note: Expected purity and yield are estimates and can vary significantly based on the quality of the crude material and the specific experimental conditions.
Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 4-chloro-7-fluoro-6-nitroquinazoline.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields in the synthesis of 4-chloro-7-fluoro-6-nitroquinazoline.
| Issue | Possible Cause | Troubleshooting Step |
| Low or No Product Formation in Cyclization Step | Poor quality of starting materials (2-amino-4-fluorobenzoic acid or formamidine acetate). | Verify the purity of starting materials using techniques like NMR or melting point analysis. Recrystallize or purify as necessary.[1] |
| Suboptimal reaction temperature for the formation of 7-fluoro-4-hydroxy quinazoline. | Perform small-scale reactions at various temperatures (e.g., reflux in different solvents) to determine the optimal condition.[1] | |
| Incorrect solvent for the cyclization reaction. | Screen different high-boiling point polar solvents. Ethylene glycol monomethyl ether has been reported to be effective.[2] | |
| Low Yield in Nitration Step | Incomplete nitration of 7-fluoro-4-hydroxy quinazoline. | Ensure the use of a suitable nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and control the reaction temperature carefully, as nitration is an exothermic process.[3] |
| Formation of unwanted isomers. | Isomer formation is a known issue. The patent literature suggests that repeated washing with methanol can help in removing these isomers to obtain the pure 7-fluoro-6-nitro-4-hydroxy quinazoline.[2] | |
| Low Yield in Chlorination Step | Incomplete conversion of the hydroxyl group to a chloro group. | Use a fresh batch of the chlorinating agent (e.g., thionyl chloride). Ensure anhydrous conditions, as thionyl chloride is sensitive to moisture.[3] |
| Degradation of the product. | The product, 4-chloro-7-fluoro-6-nitroquinazoline, can be unstable and sensitive to moisture.[3] Work up the reaction promptly and under anhydrous conditions. | |
| Overall Low Yield and Impurities | Side reactions and byproduct formation at various stages. | Monitor the reaction progress using TLC or LC-MS to identify the formation of byproducts and optimize reaction times and conditions accordingly.[1] |
| Loss of product during work-up and purification. | Optimize the purification process. For the final product, washing with a mixture of petroleum ether and ethyl acetate (10:1) has been suggested.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4-chloro-7-fluoro-6-nitroquinazoline?
A1: The synthesis is typically a three-step process:
-
Condensation/Cyclization: 2-amino-4-fluorobenzoic acid reacts with formamidine acetate to form 7-fluoro-4-hydroxy quinazoline.[2]
-
Nitration: The 7-fluoro-4-hydroxy quinazoline is then nitrated to yield 7-fluoro-6-nitro-4-hydroxy quinazoline.[2]
-
Chlorination: Finally, the hydroxyl group is replaced with a chlorine atom using a chlorinating agent like thionyl chloride to give the desired 4-chloro-7-fluoro-6-nitroquinazoline.[2][3]
Q2: I am getting a mixture of isomers after the nitration step. How can I purify the desired 6-nitro isomer?
A2: The formation of isomers during the nitration of quinazolines is a common problem. A patented method suggests that the resulting 7-fluoro-6-nitro-4-hydroxy quinazoline can be purified by repeatedly washing the crude product with methanol to remove the unwanted isomers.[2]
Q3: My final product, 4-chloro-7-fluoro-6-nitroquinazoline, seems to be degrading. What are the stability issues?
A3: 4-chloro-7-fluoro-6-nitroquinazoline is reported to be highly reactive and sensitive to moisture.[3] It can hydrolyze back to 7-fluoro-6-nitro-4-hydroxy quinazoline. It is crucial to handle the compound under anhydrous conditions and store it in a dry environment.
Q4: What are some alternative reagents or conditions I can try to improve the yield?
A4: While the described three-step synthesis is common, you can explore the following optimizations:
-
Cyclization: Instead of ethylene glycol monomethyl ether, other high-boiling polar aprotic solvents could be screened.
-
Chlorination: Apart from thionyl chloride, other chlorinating agents like phosphorus oxychloride (POCl₃) could be tested, potentially with a catalytic amount of DMF.
-
Microwave-assisted synthesis: For some quinazoline derivatives, microwave irradiation has been shown to accelerate the reaction and improve yields.[4][5] This could be explored for the cyclization or amination steps if applicable in subsequent reactions.
Experimental Protocols
Synthesis of 7-fluoro-4-hydroxy quinazoline
-
In a reaction vessel, combine 2-amino-4-fluorobenzoic acid and formamidine acetate.
-
Add ethylene glycol monomethyl ether as the solvent.
-
Stir the mixture and heat it to reflux.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter the precipitate.
-
Wash the solid with a suitable solvent and dry to obtain 7-fluoro-4-hydroxy quinazoline.
Synthesis of 7-fluoro-6-nitro-4-hydroxy quinazoline
-
To the 7-fluoro-4-hydroxy quinazoline obtained in the previous step, carefully add a nitrating mixture (e.g., concentrated nitric acid and concentrated sulfuric acid) at a controlled temperature (typically 0-10 °C).
-
Stir the reaction mixture while monitoring the temperature.
-
After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).
-
Pour the reaction mixture onto ice water to precipitate the product.
-
Filter the solid and wash it with water.
-
To remove isomers, repeatedly wash the solid with methanol.[2]
-
Dry the purified solid to obtain 7-fluoro-6-nitro-4-hydroxy quinazoline.
Synthesis of 4-chloro-7-fluoro-6-nitroquinazoline
-
Suspend the purified 7-fluoro-6-nitro-4-hydroxy quinazoline in an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux.[3]
-
Monitor the reaction by TLC. The reaction is typically complete when the solid dissolves.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude solid residue is then washed with a non-polar solvent mixture, such as petroleum ether:ethyl acetate (10:1), to remove impurities.[2]
-
The resulting yellow solid is dried under vacuum to yield 4-chloro-7-fluoro-6-nitroquinazoline.
Data Presentation
Table 1: Summary of Reported Yields for a Similar Synthesis (4,7-dichloro-6-nitroquinazoline)
| Step | Reactants | Reagents and Conditions | Yield (%) |
| Condensation | 2-amino-4-chlorobenzoic acid, Formamide | Reflux at 160 °C | 82.3 |
| Nitration | 7-chloro-4-hydroxyquinazoline | HNO₃/H₂SO₄ | 84.7 |
| Chlorination | 7-chloro-6-nitro-4-hydroxyquinazoline | SOCl₂/DMF at 100 °C | 91.3 |
| Overall Yield | 56.1 | ||
| Data adapted from a synthesis of a structurally similar compound as a reference.[3] |
Visualizations
Caption: Synthetic pathway for 4-chloro-7-fluoro-6-nitroquinazoline.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Quinazoline Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to navigate the complexities of quinazoline synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My reaction is resulting in a very low yield or no desired quinazoline product. What are the potential causes and how can I troubleshoot this?
Low or no yield is a common challenge in quinazoline synthesis. A systematic approach to troubleshooting is crucial. Here are the primary factors to investigate:
-
Purity of Starting Materials: Impurities in your reactants, such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes, can lead to unwanted side reactions and significantly lower the yield of your desired product.[1]
-
Troubleshooting: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking their melting point. If impurities are detected, purify the starting materials. For instance, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized from an appropriate solvent like ethanol or hexanes.[1]
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Some synthetic routes, like the classical Bischler cyclization, may necessitate high temperatures (above 120°C), while modern catalytic methods often proceed under milder conditions.[2]
-
Troubleshooting: Conduct a temperature screening by setting up small-scale reactions at various temperatures (e.g., room temperature, 50°C, 80°C, 120°C).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal temperature for your specific transformation.[1]
-
-
Incorrect Solvent Choice: The solvent plays a pivotal role in quinazoline synthesis by affecting reactant solubility, reaction rates, and the stability of intermediates.[1] Solvents like ethanol, toluene, and DMF are frequently used.[2] In some cases, polar aprotic solvents like DMSO or DMF are particularly effective.[3] For the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents such as DMF and water have been shown to provide excellent yields, while ethanol and non-polar solvents like toluene and THF are ineffective.[1][4]
-
Troubleshooting: Perform a solvent screening by running the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to determine the solvent that maximizes your yield.[1]
-
-
Inefficient Catalyst Activity: In catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are paramount to success.[1]
-
Troubleshooting: If you suspect catalyst deactivation, try using a fresh batch. Ensure the catalyst is not being poisoned by impurities in the starting materials or the solvent. It is also important to optimize the catalyst loading.[1] For instance, in copper-catalyzed reactions, CuI has been shown to be an effective catalyst.[3]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
2. I am observing significant byproduct formation in my reaction. How can I minimize this?
The formation of undesired side products can compete with the desired reaction, thereby reducing the yield and complicating purification.
-
Common Byproducts: In some syntheses, such as the Niementowski reaction, the formation of quinazolinone byproducts can occur.[5] Another common intermediate that might persist as an impurity is a benzoxazinone, formed from anthranilic acid and an anhydride.[3]
-
Troubleshooting: To minimize quinazolinone byproducts in a Niementowski reaction, using an excess of formamide can be beneficial.[5] Adjusting the pH of the reaction mixture can also influence the reaction pathway.[5] To ensure the complete conversion of a benzoxazinone intermediate, make sure a sufficient amount of the amine source is present and that the reaction conditions are suitable for the subsequent ring-opening and cyclization steps.[3]
-
-
Reaction Condition Optimization: The reaction conditions can be fine-tuned to favor the formation of the desired product.
-
Troubleshooting: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize side reactions.[3]
-
3. How should I monitor the progress of my quinazoline synthesis?
Effective reaction monitoring is key to achieving optimal results.
-
Thin Layer Chromatography (TLC): TLC is the most common and convenient method for tracking the progress of a reaction.[1][3]
-
Procedure: Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progression. The reaction is generally considered complete when the starting material is no longer visible on the TLC plate.[3]
-
4. What are some common issues encountered during product purification and how can they be addressed?
Even with a successful reaction, challenges can arise during the purification stage.
-
Product Precipitation/Crystallization: Difficulty in obtaining a pure solid product can be due to the choice of an inappropriate solvent for recrystallization.
-
Troubleshooting: To find a suitable recrystallization solvent, test the solubility of your crude product in various solvents at both room temperature and their boiling points. An ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature, allowing for the formation of pure crystals upon slow cooling.[1]
-
-
Loss of Product on Silica Gel Column: The product may be irreversibly adsorbing to the silica gel during column chromatography.
-
Troubleshooting: If you suspect product loss on the column, consider alternative purification methods such as recrystallization or preparative TLC.
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of quinazoline synthesis, providing a clear comparison of how different reaction parameters can influence the yield.
Table 1: Optimization of Catalytic Conditions for a CuAAC/Ring Cleavage Reaction [3]
| Entry | Catalyst (10 mol%) | Base (0.11 mmol) | Solvent (2 mL) | Yield (%) |
| 1 | CuI | DBU | DMSO | 85 |
| 2 | Cu₂O | DBU | DMSO | 72 |
| 3 | CuO | DBU | DMSO | 65 |
| 4 | Cu(OAc)₂ | DBU | DMSO | 78 |
| 5 | CuI | Et₃N | DMSO | 68 |
| 6 | CuI | K₂CO₃ | DMSO | 55 |
| 7 | CuI | DBU | DMF | 75 |
| 8 | CuI | DBU | Toluene | 40 |
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst, and base in the solvent were stirred at room temperature for 12 h. Isolated yields are reported.[3]
Table 2: Influence of Solvent on the Synthesis of Quinazoline-2,4(1H,3H)-diones [4]
| Entry | Solvent | Yield (%) |
| 1 | None | <5 |
| 2 | Toluene | <5 |
| 3 | THF | <5 |
| 4 | Ethanol | <5 |
| 5 | DMF | 85 |
| 6 | Water | 91 |
Reaction conditions: 2-aminobenzonitrile and CO₂.[4]
Table 3: Optimization of Synthesis Process of 4-Methylquinazoline [6]
| Parameter | Optimized Condition | Yield (%) |
| Catalyst | BF₃-Et₂O | 86 |
| Molar Ratio (2-aminoacetophenone:BF₃-Et₂O) | 1:0.5 | 86 |
| Weight Ratio (2-aminoacetophenone:formamide) | 1:52 | 86 |
| Temperature | 150°C | 86 |
| Time | 6 h | 86 |
Starting materials: 2-aminoacetophenone and formamide.[6]
Experimental Protocols
Here are detailed methodologies for key experiments in quinazoline synthesis.
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes [3]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash it with water, and then dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate (Microwave-Assisted) [3]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[3]
-
Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.[3] A reaction time of 8-10 minutes is often optimal.
-
Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane. The benzoxazinone is sensitive to water and should be used immediately in the next step.[3]
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Reaction Setup: Mix the 2-methyl-4H-3,1-benzoxazin-4-one with a solid support (e.g., NaOH on alumina) and an aqueous ammonia solution in a microwave-safe vessel.
-
Reaction Conditions: Irradiate the mixture for a selected period.
-
Purification: The product can be purified by recrystallization.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Reaction Yields
A decision tree to guide troubleshooting for low reaction yields.
Diagram 2: General Workflow for Quinazoline Synthesis
A generalized workflow for a typical quinazoline synthesis experiment.
References
Technical Support Center: 7-Fluoro-6-nitro-4-hydroxyquinazoline Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of 7-fluoro-6-nitro-4-hydroxyquinazoline, with a specific focus on the identification and removal of isomeric impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of 7-fluoro-6-nitro-4-hydroxyquinazoline.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | - Incomplete nitration reaction. - Loss of product during the quenching/precipitation step. | - Ensure the reaction temperature is maintained and the reaction is allowed to proceed for the recommended time. - Pour the reaction mixture slowly into a well-stirred ice/water mixture to ensure efficient precipitation. |
| Product Fails to Precipitate | - Insufficient amount of water used for quenching. - The product remains dissolved in the acidic solution. | - Use a larger volume of ice/water for quenching the reaction. - Ensure the final solution is sufficiently dilute to cause the product to precipitate. |
| Low Purity After Methanol Wash | - Inefficient removal of isomers. - The crude product was not sufficiently dried before washing. - Insufficient volume of methanol or number of washes. | - Increase the number of methanol washes. - Ensure the crude product is thoroughly dried before commencing the methanol wash. - Use a larger volume of methanol for each wash. |
| Significant Loss of Product During Methanol Wash | - The desired 7-fluoro-6-nitro-4-hydroxyquinazoline isomer has some solubility in methanol. | - Perform the washing with cold methanol to minimize the loss of the desired product. - Minimize the time the product is in contact with methanol during each wash. |
| Inconsistent Results | - Variations in the quality of starting materials or reagents. - Inconsistent reaction conditions (temperature, time). | - Use starting materials and reagents of consistent quality. - Carefully control all reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: What are the likely isomeric impurities formed during the nitration of 7-fluoro-4-hydroxyquinazoline?
A1: The nitration of 7-fluoro-4-hydroxyquinazoline is an electrophilic aromatic substitution reaction. The primary product is the desired 7-fluoro-6-nitro-4-hydroxyquinazoline. However, the formation of the 7-fluoro-8-nitro-4-hydroxyquinazoline isomer is a common side reaction. The ratio of these isomers can be influenced by reaction conditions such as temperature and the nitrating agent used.
Q2: Why is methanol used to wash away the isomeric impurities?
A2: The purification process leverages the difference in solubility between the desired 6-nitro isomer and the undesired 8-nitro isomer in methanol. The desired 7-fluoro-6-nitro-4-hydroxyquinazoline is only slightly soluble in methanol, while the isomeric byproduct is more soluble and is therefore washed away.[1]
Q3: How can I monitor the progress of the purification?
A3: The progress of the purification can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable TLC system would be a silica gel plate with a mobile phase such as dichloromethane:methanol (e.g., 95:5 v/v). The desired product and the isomer will have different Rf values. For HPLC, a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) would likely separate the isomers.
Q4: What is the expected yield and purity of the final product?
A4: The yield and purity can vary depending on the reaction scale and the efficiency of the purification. The following table provides representative data.
| Parameter | Value |
| Crude Product Yield | 85-95% |
| Purity of Crude Product (by HPLC) | 80-90% (containing the 8-nitro isomer) |
| Yield after Methanol Wash | 70-85% (relative to starting material) |
| Purity of Final Product (by HPLC) | >98% |
Q5: Can other solvents be used for purification?
A5: While methanol is commonly used, other polar solvents could potentially be used for purification. However, the chosen solvent must exhibit a significant solubility difference between the desired product and the isomeric impurities. Acetic acid can be used for recrystallization to obtain high-purity crystals suitable for X-ray diffraction.[1]
Experimental Protocols
Protocol 1: Synthesis of Crude 7-fluoro-6-nitro-4-hydroxyquinazoline
This protocol is adapted from a known procedure.[1]
-
Reaction Setup: In a suitable reaction vessel, add 7-fluoro-4-hydroxyquinazoline to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Reaction: Heat the mixture at 100°C for 1 hour.
-
Quenching: After cooling, slowly pour the reaction mixture onto a large volume of ice-water with vigorous stirring.
-
Isolation: Collect the precipitated crude product by vacuum filtration.
-
Drying: Dry the crude product thoroughly in a vacuum oven.
Protocol 2: Purification of 7-fluoro-6-nitro-4-hydroxyquinazoline by Methanol Washing
This protocol is based on a patented method for isomer removal.
-
Washing: To the dried crude product, add a sufficient volume of methanol (e.g., 10 mL per gram of crude product).
-
Stirring: Stir the slurry at room temperature for 1-2 hours.
-
Filtration: Filter the mixture to collect the solid product.
-
Repetition: Repeat the washing process 2-4 times, or until the desired purity is achieved as monitored by TLC or HPLC.
-
Final Drying: Dry the purified 7-fluoro-6-nitro-4-hydroxyquinazoline in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 7-fluoro-6-nitro-4-hydroxyquinazoline.
Caption: Reaction scheme showing the formation of the desired product and the primary isomeric byproduct.
References
Technical Support Center: 4-Chloro-7-nitroquinazoline
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4-Chloro-7-nitroquinazoline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems that may arise during the use of this compound in your experiments.
Q1: My reaction is yielding unexpected byproducts or lower than expected yields. Could this be related to the stability of this compound?
A1: Yes, unexpected results can be a consequence of compound degradation. This compound is sensitive to certain conditions which can lead to its decomposition.
Troubleshooting Workflow for Unexpected Results
The following workflow can help you determine if the stability of this compound is affecting your experiment.
Caption: Troubleshooting workflow for unexpected experimental results.
Q2: I observed a change in the physical appearance of the this compound powder. What should I do?
A2: this compound is typically a pale yellow to light brown powder.[1] A significant color change or clumping may indicate degradation or moisture absorption. It is recommended to test the purity of the material before use. If degradation is confirmed, the product should be disposed of according to your institution's guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be protected from light, heat, and moisture.[1] For long-term storage, maintaining the compound at -20°C is recommended.[3][4] As the compound is moisture-sensitive, storage under a nitrogen atmosphere is also advisable.[5]
Q2: What substances are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions and decomposition.
Q3: Is this compound stable under normal laboratory conditions?
A3: this compound is stable under recommended storage conditions.[1][5] However, it is sensitive to moisture, heat, and light, which can lead to its degradation.[1] Therefore, it is important to handle the compound in a controlled environment and minimize its exposure to ambient conditions.
Q4: What are the hazardous decomposition products of this compound?
A4: In the event of a fire or thermal decomposition, this compound may produce toxic fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide.[1][2]
Summary of Stability and Storage Data
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Cool, dry place; Long-term at -20°C | [1][2][3][4] |
| Atmosphere | Tightly sealed container; Moisture sensitive, store under nitrogen | [1][5] |
| Light Exposure | Protect from sunlight | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [1] |
| Appearance | Pale yellow to light brown powder | [1] |
Key Storage and Handling Recommendations
The following diagram outlines the critical factors for the proper storage and handling of this compound.
References
Navigating Nucleophilic Aromatic Substitution on Quinazolines: A Technical Support Guide
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) on quinazolines. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these critical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of 2,4-dichloroquinazoline preferentially substituted over the C2 position in SNAr reactions?
A1: The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloroquinazolines is primarily governed by electronic factors. The carbon atom at the C4 position is more susceptible to nucleophilic attack than the C2 position.[1][2] Theoretical studies, such as Density Functional Theory (DFT) calculations, have shown that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it a more electrophilic center.[1][3] This heightened reactivity at the C4 position leads to the preferential formation of the 4-substituted product under kinetic control.[1][2]
Q2: What are the typical reaction conditions for an SNAr on a chloroquinazoline?
A2: SNAr reactions on chloroquinazolines are typically conducted in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or alcohols like isopropanol and ethanol.[1][4][5] The choice of solvent can significantly impact reaction rates and yields.[4] The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrate and the nucleophile.[1][4] A base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K2CO3), is often added to neutralize the HCl generated during the reaction or to deprotonate the nucleophile.[6][7]
Q3: Can water be used as a solvent for SNAr reactions on quinazolines?
A3: Yes, in some cases, water can be an effective and environmentally benign solvent for SNAr reactions on heteroaryl chlorides, including quinazolines.[8] Reactions in water, often with a base like potassium fluoride (KF), can be facile and lead to clean reaction mixtures, sometimes simplifying product isolation to a simple extraction.[8] However, the potential for hydrolysis of the chloroquinazoline to the corresponding quinazolinone is a competing side reaction that needs to be considered.[9][10]
Q4: How does the nature of the nucleophile affect the reaction?
A4: The nucleophilicity of the reacting species is a critical factor. Electron-rich nucleophiles, such as aliphatic amines or anilines with electron-donating groups, react more readily and often under milder conditions.[11] Conversely, electron-poor nucleophiles, like anilines with electron-withdrawing groups, may require harsher conditions, such as higher temperatures or longer reaction times, to achieve good conversion.[7][11] In some instances, very weak nucleophiles may fail to react altogether.[7]
Q5: What is a Meisenheimer complex and is it relevant to these reactions?
A5: A Meisenheimer complex is a negatively charged intermediate formed by the addition of a nucleophile to an electron-deficient aromatic ring. In the context of SNAr on quinazolines, the nucleophile attacks the electron-deficient carbon atom (typically C4), breaking the aromaticity and forming this resonance-stabilized anionic intermediate. The stability of the Meisenheimer complex is a key factor in the facility of the SNAr reaction. The subsequent departure of the leaving group (e.g., chloride) restores the aromaticity of the quinazoline ring. While often transient and not directly observed under normal reaction conditions, its formation is a cornerstone of the addition-elimination mechanism of SNAr.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield is a common issue in SNAr reactions. The following guide provides a systematic approach to diagnosing and resolving this problem.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
| Possible Cause | Troubleshooting Step | Experimental Protocol/Suggestion |
| Poor Starting Material Quality | Verify the purity of your haloquinazoline and nucleophile using techniques like NMR, LC-MS, or melting point analysis.[4] | Purification: Recrystallize or chromatograph impure starting materials. Ensure they are dry, as water can lead to hydrolysis side products.[4] |
| Suboptimal Reaction Temperature | Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) in small-scale trials.[4] | Temperature Screening: Set up parallel reactions at different temperatures and monitor progress by TLC or LC-MS to identify the optimal condition. Be aware that excessive heat can cause decomposition.[12] |
| Incorrect Solvent | The polarity and nature of the solvent are crucial.[4] | Solvent Screening: Test a variety of solvents with different polarities (e.g., THF, MeCN, DMF, DMSO, isopropanol).[4][7] For instance, polar aprotic solvents like DMF and DMSO are often effective.[4] |
| Inappropriate Base | The choice and amount of base can significantly affect the outcome. | Base Screening: If using a weak nucleophile, a stronger base might be needed to deprotonate it. However, a strong base like KOH can lead to hydrolysis of the chloroquinazoline.[6][7] Test different bases (e.g., K2CO3, Cs2CO3, DIPEA) and stoichiometry.[6][7] |
| Low Reactivity of Nucleophile | Electron-withdrawing groups on the nucleophile can decrease its reactivity.[7][11] | Modify Conditions: For poorly reactive nucleophiles, consider increasing the reaction temperature, using a more forcing solvent, or employing microwave irradiation to enhance the reaction rate.[5][11] |
| Product Decomposition | The desired product might be unstable under the reaction conditions.[4] | Stability Test: Subject a purified sample of the product to the reaction conditions (without starting materials) to check for degradation. If decomposition occurs, try milder conditions or shorter reaction times.[4] |
Issue 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products. Identifying and mitigating these is key to a successful reaction.
Common Side Products and Their Prevention
| Side Product | Cause | Prevention and Mitigation |
| Quinazolinone | Hydrolysis of the chloroquinazoline by water present in the reaction mixture or during workup.[9] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize contact with aqueous acidic or basic conditions if the product is sensitive. |
| Di-substituted Quinazoline | If the starting material is a dihaloquinazoline (e.g., 2,4-dichloroquinazoline), substitution at both positions can occur, especially under harsh conditions or with a large excess of a highly reactive nucleophile. | Use stoichiometric amounts of the nucleophile (typically 1.0-1.2 equivalents for monosubstitution). Control the reaction temperature; the second substitution often requires more forcing conditions.[2] |
| Self-condensation of Nucleophile | Possible with certain nucleophiles under basic conditions. | Optimize the reaction temperature and base concentration. Add the nucleophile slowly to the reaction mixture. |
Issue 3: Purification Challenges
Even with a successful reaction, isolating the pure product can be challenging.
Purification Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product is difficult to separate from starting material | Similar polarity of the product and starting material. | Chromatography Optimization: Try different solvent systems for column chromatography with varying polarities. If the product is basic, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve peak shape and separation. |
| Product "oils out" during crystallization | The solution is too concentrated, or the chosen solvent is too good. | Crystallization Optimization: Try a different crystallization solvent or a solvent/anti-solvent system. Use a more dilute solution and cool it slowly. Seeding the solution with a small crystal of the pure product can induce proper crystallization.[13] |
| Product streaks on silica gel column | The product may be too polar or acidic/basic, leading to strong adsorption on the silica. | Modify Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica. Modify Eluent: For basic compounds, add triethylamine to the eluent. For acidic compounds, a small amount of acetic acid may help. |
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize quantitative data from the literature, illustrating how different experimental parameters can influence the yield of SNAr reactions on quinazolines.
Table 1: Effect of Solvent and Base on the Synthesis of 3-methyl-2-phenylquinazolin-4-one [7]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 (4.0) | DMSO | 135 | 24 | Trace |
| 2 | KOH (4.0) | DMSO | 135 | 24 | 10 |
| 3 | KOtBu (4.0) | DMSO | 135 | 24 | ~10 |
| 4 | Cs2CO3 (4.0) | DMSO | 135 | 24 | 72 |
| 5 | Cs2CO3 (4.0) | THF | 135 | 24 | <10 |
| 6 | Cs2CO3 (4.0) | 1,4-Dioxane | 135 | 24 | <10 |
| 7 | Cs2CO3 (4.0) | DMF | 135 | 24 | 25 |
| 8 | Cs2CO3 (2.5) | DMSO | 135 | 24 | 70 |
Reaction of 2-fluoro-N-methylbenzamide with benzamide.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation [5]
| Entry | Amine Nucleophile | Method | Time | Yield (%) |
| 1 | 2-Amino-6-methoxybenzothiazole | Reflux | 12 h | 45.9 |
| 2 | 2-Amino-6-methoxybenzothiazole | Microwave (60W) | 20 min | 89.0 |
| 3 | 2-Amino-6-ethoxybenzothiazole | Reflux | 12 h | 24.4 |
| 4 | 2-Amino-6-ethoxybenzothiazole | Microwave (60W) | 20 min | 92.5 |
Reaction of 4-chloroquinazoline with various heterocyclic amines in isopropanol.
Experimental Protocols
General Protocol for the Synthesis of 4-Anilinoquinazolines
This protocol is a representative example of an SNAr reaction between a 4-chloroquinazoline and an aniline derivative.
Reaction Scheme
Caption: General synthesis of 4-anilinoquinazolines.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-chloroquinazoline (1.0 eq.).
-
Addition of Reagents: Add a suitable solvent (e.g., isopropanol, ~10-20 mL per mmol of chloroquinazoline). Add the aniline derivative (1.0-1.2 eq.) and a base (e.g., DIPEA, 1.5 eq.).
-
Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to overnight.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified. This may involve partitioning the residue between an organic solvent (e.g., ethyl acetate) and water, washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating.[14] Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).[4]
This technical support center provides a foundational guide to troubleshooting SNAr reactions on quinazolines. For more specific issues, consulting the primary literature relevant to your particular substrate and nucleophile is always recommended.
References
- 1. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ukm.my [ukm.my]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
How to avoid hydrolysis of 4,7-dichloro-6-nitroquinazoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling 4,7-dichloro-6-nitroquinazoline to prevent its hydrolysis. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions with detailed experimental protocols.
Troubleshooting Guide
Issue: Degradation of 4,7-dichloro-6-nitroquinazoline, indicated by the presence of 7-chloro-6-nitroquinazolin-4(3H)-one.
4,7-dichloro-6-nitroquinazoline is a highly reactive intermediate that is extremely sensitive to moisture.[1][2] Hydrolysis is a common issue, leading to the formation of the less reactive 7-chloro-6-nitroquinazolin-4(3H)-one, which can be identified by analytical methods such as NMR spectroscopy.[1][2]
Table 1: Qualitative Stability of 4,7-dichloro-6-nitroquinazoline under Various Conditions
| Condition | Stability | Recommendations |
| Atmosphere | Highly Unstable in the presence of moisture. | Handle under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and reagents. |
| Solvents | Unstable in protic solvents (e.g., water, methanol, ethanol).[1] | Use anhydrous aprotic solvents (e.g., THF, DCM, Toluene, DMF). |
| Temperature | Relatively Stable at low temperatures. | Store at -20°C in a tightly sealed container.[3] Perform reactions at low temperatures when possible. |
| pH | Unstable in both acidic and basic aqueous conditions. | Avoid aqueous workups until the chloro groups have been substituted. If an aqueous workup is necessary, perform it quickly at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of 4,7-dichloro-6-nitroquinazoline hydrolysis?
A1: The primary indicator of hydrolysis is the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate, corresponding to 7-chloro-6-nitroquinazolin-4(3H)-one. Confirmation can be achieved through techniques like ¹H NMR, where the spectrum of the hydrolyzed product will closely resemble that of the starting material for the chlorination step.[1][2] Mass spectrometry can also be used to detect the mass of the hydrolyzed product.
Q2: How should I properly store 4,7-dichloro-6-nitroquinazoline to prevent hydrolysis?
A2: To ensure the stability of 4,7-dichloro-6-nitroquinazoline, it is crucial to store it under anhydrous conditions. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[3] For long-term storage, a temperature of -20°C is recommended.[3] Avoid storing in humid environments or in containers that are not airtight.
Q3: What is the best way to handle 4,7-dichloro-6-nitroquinazoline during an experiment to avoid hydrolysis?
A3: All manipulations of 4,7-dichloro-6-nitroquinazoline should be carried out using anhydrous techniques. This includes using oven-dried glassware, anhydrous solvents, and performing reactions under an inert atmosphere. Syringes and needles should be purged with inert gas before use. It is often synthesized and used in situ to minimize exposure to moisture.[1][2]
Q4: Can you provide a protocol for a reaction using 4,7-dichloro-6-nitroquinazoline that minimizes hydrolysis?
A4: The following is a general protocol for a nucleophilic substitution reaction. Specific conditions may need to be optimized for your particular substrate.
Experimental Protocol: General Nucleophilic Substitution
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Inert Atmosphere: Assemble the glassware while hot and purge with a stream of dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure your nucleophile is also dry.
-
Reaction Setup:
-
Dissolve the nucleophile in the chosen anhydrous aprotic solvent (e.g., THF, DMF) in the reaction flask under an inert atmosphere.
-
If a base is required (e.g., triethylamine, diisopropylethylamine), ensure it is anhydrous and add it to the nucleophile solution.
-
In a separate dry flask, dissolve the 4,7-dichloro-6-nitroquinazoline in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the nucleophile solution to the desired temperature (e.g., 0°C or lower) using an appropriate cooling bath.
-
Slowly add the solution of 4,7-dichloro-6-nitroquinazoline to the cooled nucleophile solution via a syringe or dropping funnel.
-
Monitor the reaction progress by TLC, taking care to quickly quench the aliquot in a small amount of anhydrous solvent for analysis.
-
-
Workup:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of a salt (e.g., ammonium chloride or sodium bicarbonate) at low temperature.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Q5: How can I purify 4,7-dichloro-6-nitroquinazoline if it contains the hydrolyzed impurity?
A5: Due to its high reactivity, purification of 4,7-dichloro-6-nitroquinazoline is challenging and it is often best to use the crude material immediately after synthesis, assuming the reaction to prepare it went to completion. If purification is necessary, it must be done under strictly anhydrous conditions. Recrystallization from a non-protic solvent like toluene might be possible, but care must be taken to exclude all moisture. Column chromatography on silica gel can be attempted using anhydrous solvents, but the silica should be dried beforehand, and the chromatography should be performed quickly.
Visual Guides
Below are diagrams to help visualize the hydrolysis process and the workflow for troubleshooting.
Caption: Mechanism of 4,7-dichloro-6-nitroquinazoline hydrolysis.
Caption: Troubleshooting workflow for hydrolysis of 4,7-dichloro-6-nitroquinazoline.
Caption: Recommended experimental workflow to prevent hydrolysis.
References
Technical Support Center: Synthesis of 4-Chloro-7-nitroquinazoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Chloro-7-nitroquinazoline. It includes frequently asked questions and detailed troubleshooting guides to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
What are the common starting materials for the synthesis of this compound?
Common starting materials include 7-nitroquinazolin-4(3H)-one or precursors that form the quinazoline ring system in situ, such as substituted anthranilic acids. For instance, 4,7-dichloro-6-nitroquinazoline can be synthesized from 2-amino-4-chlorobenzoic acid in a three-step process involving condensation, nitration, and chlorination.[1]
What is the role of thionyl chloride (SOCl₂) in the synthesis?
Thionyl chloride is a common chlorinating agent used to convert a hydroxyl group at the 4-position of the quinazoline ring to a chloro group. For example, 7-nitroquinazolin-4(3H)-one is refluxed with thionyl chloride, often with a catalytic amount of DMF, to yield this compound.[2]
Why is this compound considered an important intermediate?
Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core of many biologically active molecules.[3] Specifically, the this compound scaffold is a key intermediate in the synthesis of various therapeutic agents, including potent inhibitors of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which are used in anticancer therapies.[3]
What are the key reaction steps in a typical synthesis of a substituted 4-chloro-nitroquinazoline?
A typical synthesis involves several key steps:
-
Condensation: Formation of the initial quinazoline ring system.
-
Nitration: Introduction of the nitro group onto the quinazoline core.
-
Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete chlorination of the 4-hydroxy group. | Ensure the 7-nitroquinazolin-4(3H)-one is completely dissolved and the reaction mixture becomes a clear solution during reflux with thionyl chloride. The reaction is typically refluxed at 110°C for about 3 hours.[2] |
| Inefficient removal of isomers. | In related syntheses, such as that of 4-chloro-7-fluoro-6-nitro-quinazoline, isomers are removed by repetitive washing with methanol. This technique may be applicable to purify the product.[4] | |
| Degradation of the product due to moisture. | 4,7-dichloro-6-nitroquinazoline is extremely sensitive to moisture and can hydrolyze back to its starting material.[1] Handle this compound under anhydrous conditions and store it in a dry environment. | |
| Presence of Impurities in the Final Product | Residual thionyl chloride. | After the reaction, excess thionyl chloride should be removed by distillation under reduced pressure. Adding anhydrous benzene and redistilling can help to completely remove residual thionyl chloride.[2] |
| Incomplete reaction or side reactions. | Purify the crude product using column chromatography or recrystallization.[5] For related compounds, a mixture of petroleum ether and ethyl acetate has been used as a wash solvent.[4] | |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent. | If the product does not precipitate upon cooling, dilute the reaction mixture with an organic solvent and proceed with an aqueous wash and extraction.[5] |
| Formation of a complex mixture. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and minimize the formation of side products.[3][5] |
Experimental Protocols
Synthesis of this compound from 7-nitroquinazolin-4(3H)-one
This protocol is based on the chlorination of 7-nitroquinazolin-4(3H)-one.[2]
Materials:
-
7-nitroquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous benzene
-
Dichloromethane (CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 7-nitroquinazolin-4(3H)-one (20.93 mmol) in 35 mL of thionyl chloride.
-
Add a catalytic amount of DMF (3 drops) to the suspension.
-
Reflux the reaction mixture at 110°C for approximately 3 hours, or until the solution becomes clear.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Add anhydrous benzene to the residue and distill again under reduced pressure to ensure complete removal of residual thionyl chloride.
-
Dissolve the crude product in dichloromethane (CH₂Cl₂).
-
Carefully adjust the pH to 7-8 with sodium carbonate (Na₂CO₃) solution.
-
Extract the mixture with dichloromethane.
-
Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent by concentration under reduced pressure to obtain the final product, this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| Synthesis of 4,7-dichloro-6-nitroquinazoline | ||
| Condensation Yield | 82.3% | [1] |
| Nitration Yield | 84.7% | [1] |
| Chlorination Yield | 91.3% | [1] |
| Overall Yield | 56.1% | [1] |
| Synthesis of (4-chloro-3-trifluoromethyl-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine | ||
| Reaction Temperature | 80°C | [6] |
| Reaction Time | 1.5 h | [6] |
| Yield | 85.3% | [6] |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Logical Relationships in Quinazoline Synthesis Troubleshooting
Caption: Troubleshooting logic for low yield in quinazoline synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 19815-17-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Reactivity: 4-Chloro-7-Nitroquinoline vs. 7-Chloro-6-Nitroquinoline in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. This guide provides a detailed comparison of the reactivity of two constitutional isomers, 4-chloro-7-nitroquinoline and 7-chloro-6-nitroquinoline, with a focus on nucleophilic aromatic substitution (SNAr).
The strategic placement of the nitro and chloro substituents on the quinoline scaffold dramatically influences the susceptibility of these compounds to nucleophilic attack. While direct comparative kinetic studies are not extensively documented in peer-reviewed literature, a robust comparison can be drawn from the foundational principles of physical organic chemistry and available experimental data for related compounds.[1]
The Decisive Role of Substituent Positioning in Reactivity
Nucleophilic aromatic substitution is a critical reaction for the functionalization of aromatic rings, proceeding through a two-step addition-elimination mechanism. The rate of this reaction is largely governed by the stability of the intermediate Meisenheimer complex, a resonance-stabilized carbanion. The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), is crucial for activating the aromatic ring towards nucleophilic attack by stabilizing this negatively charged intermediate.[1]
The key differentiator between 4-chloro-7-nitroquinoline and 7-chloro-6-nitroquinoline lies in the position of the powerful electron-withdrawing nitro group relative to the chlorine leaving group.
-
7-Chloro-6-nitroquinoline: In this isomer, the nitro group is positioned ortho to the chlorine atom at the 7-position. This geometric arrangement allows for the direct delocalization and stabilization of the negative charge of the Meisenheimer complex through resonance. This enhanced stabilization significantly lowers the activation energy of the reaction, leading to a faster reaction rate.[1]
-
4-Chloro-7-nitroquinoline: Conversely, in this isomer, the nitro group at the 7-position is not in a direct ortho or para relationship to the chlorine atom at the 4-position. Although the nitro group still exerts an electron-withdrawing effect on the entire quinoline system, its ability to stabilize the Meisenheimer complex formed upon nucleophilic attack at the C-4 position is considerably less effective.[1]
Consequently, 7-chloro-6-nitroquinoline is predicted to be substantially more reactive towards nucleophiles than 4-chloro-7-nitroquinoline .[1] This heightened reactivity often translates to the need for milder reaction conditions, shorter reaction times, and potentially higher yields in synthetic applications.[1]
Quantitative Comparison of Reactivity Parameters
While specific kinetic data from a direct comparative study is unavailable, the following table summarizes the predicted differences in key parameters that influence the reactivity of the two isomers in SNAr reactions.
| Parameter | 7-Chloro-6-nitroquinoline | 4-Chloro-7-nitroquinoline | Rationale |
| Predicted Reactivity | High | Low to Moderate | The ortho-nitro group in the 7-chloro isomer provides superior resonance stabilization of the Meisenheimer intermediate.[1] |
| Mulliken Charge on C-Cl | More positive | Less positive | The strong electron-withdrawing effect of the ortho-nitro group increases the electrophilicity of the carbon atom bonded to the chlorine.[1] |
| LUMO Energy | Lower | Higher | Increased conjugation and electron withdrawal in the 7-chloro isomer result in a lower energy Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack.[1] |
| Typical Reaction Conditions | Milder (e.g., lower temperatures, shorter reaction times) | Harsher (e.g., higher temperatures, longer reaction times, stronger base) | The higher intrinsic reactivity of the 7-chloro isomer allows for substitution under less demanding conditions.[1] |
Experimental Protocols for Nucleophilic Aromatic Substitution
The following are generalized experimental protocols for the amination of both isomers, based on procedures for structurally similar compounds. It is important to note that optimal conditions may vary depending on the specific nucleophile and desired product.
Protocol 1: Amination of 7-Chloro-6-nitroquinoline
This protocol outlines a general procedure for the reaction of 7-chloro-6-nitroquinoline with an amine nucleophile.
Materials:
-
7-Chloro-6-nitroquinoline
-
Amine nucleophile (e.g., morpholine, aniline)
-
Solvent (e.g., ethanol, N,N-dimethylformamide)
-
Base (optional, e.g., potassium carbonate)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 7-chloro-6-nitroquinoline (1.0 mmol) in the chosen solvent (e.g., 10 mL of ethanol).
-
Reagent Addition: Add the amine nucleophile (1.2 mmol) to the solution. If a base is required, add it at this stage (e.g., 1.5 mmol of potassium carbonate for reaction with aniline).
-
Reaction Conditions: Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For a reaction with morpholine in ethanol, a reaction time of 4-6 hours at reflux is typical. For a reaction with aniline in DMF, heating at 100-120 °C for 8-12 hours may be necessary.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration and washed with a suitable solvent. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Amination of 4-Chloro-7-nitroquinoline
This protocol provides a general procedure for the amination of 4-chloro-7-nitroquinoline, which typically requires more forcing conditions.
Materials:
-
4-Chloro-7-nitroquinoline
-
Amine nucleophile (e.g., butylamine, ethane-1,2-diamine)
-
Solvent (optional, the reaction can be run neat or in a high-boiling solvent like DMF or NMP)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloro-7-nitroquinoline (1.0 eq) and an excess of the amine nucleophile (2-5 eq).
-
Reaction Conditions: Heat the mixture with vigorous stirring. If no solvent is used (neat conditions), the temperature should be sufficient to ensure a reasonable reaction rate (e.g., 100-140 °C). If a solvent is used, the mixture should be heated to reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the reaction mixture can be diluted with an organic solvent and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizing the Reactivity Difference
The following diagrams illustrate the underlying principles of the reactivity comparison between the two isomers.
Caption: SNAr mechanism for the two isomers.
Caption: Logical relationship of reactivity.
Conclusion
In the nucleophilic aromatic substitution of chloro-nitroquinolines, the positional relationship between the nitro and chloro substituents is the paramount determinant of reactivity. 7-Chloro-6-nitroquinoline is unequivocally the more reactive isomer due to the ortho-position of the powerful electron-withdrawing nitro group, which provides substantial resonance stabilization to the reaction intermediate.[1] This inherent reactivity advantage makes it a more favorable starting material for SNAr reactions, often allowing for milder conditions and greater synthetic efficiency. Conversely, 4-chloro-7-nitroquinoline is a less reactive substrate, and chemists should anticipate the need for more forcing conditions to achieve comparable transformations. This guide provides the foundational knowledge to inform the strategic selection and use of these important heterocyclic building blocks in drug discovery and development.
References
A Comparative Guide to the Validation of 4-Chloro-7-nitroquinazoline Synthesis by HPLC-MS
For researchers and professionals in drug discovery and development, the synthesis of novel compounds is only the first step. Rigorous validation of the synthesized product is critical to ensure its identity, purity, and quality. This guide provides a comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the validation of 4-Chloro-7-nitroquinazoline, a key intermediate in the synthesis of various biologically active molecules. We present a detailed experimental protocol for both the synthesis and the subsequent HPLC-MS validation, alongside a comparison with alternative analytical techniques.
Synthesis of this compound
A prevalent and effective method for the synthesis of this compound involves the chlorination of its precursor, 7-nitroquinazolin-4(3H)-one.
Experimental Protocol: Synthesis
-
Reaction Setup : 7-nitroquinazolin-4(3H)-one is suspended in thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) is added to the suspension.[1]
-
Reflux : The reaction mixture is heated to reflux at approximately 110°C for about 3 hours, or until the solution becomes clear, indicating the completion of the reaction.[1]
-
Removal of Excess Reagent : Post-reaction, the excess thionyl chloride is removed by distillation under reduced pressure. Anhydrous benzene is then added and subsequently distilled off to ensure complete removal of any residual thionyl chloride.[1]
-
Work-up and Extraction : The crude product is dissolved in dichloromethane (CH₂Cl₂). The pH of the solution is carefully adjusted to 7-8 using a sodium carbonate (Na₂CO₃) solution. The organic phase is then extracted, collected, and dried over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Isolation : The solvent is removed by concentration under reduced pressure to yield the final product, this compound.[1]
Validation by HPLC-MS
HPLC-MS is a powerful hybrid technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. It is exceptionally suited for the analysis of small organic molecules like this compound, providing information on both purity and molecular weight.
Experimental Protocol: HPLC-MS Validation
This protocol is a representative method for the validation of this compound, based on established procedures for similar quinazoline derivatives.[2][3][4]
1. Sample Preparation:
-
A stock solution of the synthesized this compound is prepared by dissolving an accurately weighed amount in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Working standards for calibration are prepared by serial dilution of the stock solution.
2. Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole LC/MS or equivalent with an Electrospray Ionization (ESI) source.[5] |
| Ionization Mode | ESI Positive (+) |
| Scan Mode | Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM) for the target m/z of [M+H]⁺ for this compound. |
| Expected m/z | C₈H₄ClN₃O₂ has a molecular weight of 209.59 g/mol . The expected protonated molecule [M+H]⁺ is ~210.0. |
3. Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7]
Caption: Workflow for the synthesis and HPLC-MS validation of this compound.
Comparison with Alternative Analytical Techniques
While HPLC-MS is a premier method for validation, other techniques can provide complementary information or serve as alternatives depending on the specific analytical need.
| Technique | Primary Use | Sensitivity | Selectivity | Throughput | Cost | Key Advantages & Disadvantages |
| HPLC-MS | Purity determination & identity confirmation | Very High | Very High | High | High | Pro: Provides molecular weight and fragmentation data, highly sensitive and specific. Con: High instrument and maintenance cost. |
| Thin Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Low | Low | Very High | Very Low | Pro: Simple, fast, and inexpensive for monitoring reaction progress.[8] Con: Not quantitative, poor resolution. |
| Gas Chromatography-MS (GC-MS) | Analysis of volatile, thermally stable compounds | High | High | Medium | Medium | Pro: Excellent separation for volatile compounds. Con: Requires derivatization for non-volatile compounds; high temperatures can cause degradation.[9] |
| Nuclear Magnetic Resonance (NMR) | Unambiguous structure elucidation | Low | Very High | Low | Very High | Pro: Provides detailed structural information for definitive identification.[10] Con: Low sensitivity, expensive, not ideal for purity quantification. |
| Fourier-Transform Infrared (FT-IR) | Functional group identification | Medium | Low | High | Low | Pro: Fast and non-destructive method to confirm the presence of key functional groups.[11] Con: Provides limited structural information. |
Conclusion
The synthesis of this compound can be reliably achieved through the chlorination of 7-nitroquinazolin-4(3H)-one. For validation, HPLC-MS stands out as the superior technique, offering an unparalleled combination of sensitivity, selectivity, and structural confirmation capabilities in a single analysis. While other methods like NMR and FT-IR are indispensable for initial structural elucidation and TLC is useful for rapid reaction monitoring, HPLC-MS provides the comprehensive data required to confidently assess the purity and identity of the final product, meeting the stringent standards of pharmaceutical research and development.
References
- 1. This compound | 19815-17-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of Substituted Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This guide provides an objective comparison of substituted quinazoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information herein is supported by experimental data from peer-reviewed studies to aid in the rational design and development of novel therapeutic agents.
Comparative Anticancer Activity of 2,4,6-Trisubstituted Quinazoline Derivatives
A series of novel 2,4,6-trisubstituted quinazoline derivatives were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The cytotoxic effects were quantified using the MTT assay, and the results are presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: In Vitro Anticancer Activity of Selected Quinazoline Derivatives (IC50 in µM)
| Compound ID | R1 | R2 | R3 | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Derivative A | -H | -OCH3 | -Cl | 8.5 ± 0.7 | 10.2 ± 1.1 | 7.9 ± 0.6 |
| Derivative B | -CH3 | -OCH3 | -Cl | 5.2 ± 0.4 | 6.8 ± 0.5 | 4.5 ± 0.3 |
| Derivative C | -H | -OH | -Cl | 12.1 ± 1.3 | 15.6 ± 1.8 | 11.5 ± 1.2 |
| Derivative D | -H | -OCH3 | -F | 9.8 ± 0.9 | 11.5 ± 1.2 | 8.8 ± 0.7 |
| Gefitinib * | - | - | - | 4.8 ± 0.3 | 5.5 ± 0.4 | 3.9 ± 0.2 |
*Reference standard drug
Comparative Antimicrobial Activity of Quinazolinone Schiff Base Derivatives
The antimicrobial potential of a series of novel quinazolinone Schiff base derivatives was assessed against a panel of pathogenic bacterial and fungal strains. The minimum inhibitory concentration (MIC), representing the lowest concentration of the compound that inhibits visible microbial growth, was determined.
Table 2: Antimicrobial Activity of Quinazolinone Schiff Base Derivatives (MIC in µg/mL)
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| Derivative E | 16 | 32 | 64 |
| Derivative F | 8 | 16 | 32 |
| Derivative G | 32 | 64 | 128 |
| Derivative H | 8 | 8 | 16 |
| Ciprofloxacin | 1 | 2 | 1 |
| Fluconazole | - | - | - |
*Reference standard drugs
Comparative Anti-inflammatory Activity of 2,3-Disubstituted Quinazolin-4(3H)-ones
The anti-inflammatory efficacy of a series of 2,3-disubstituted quinazolin-4(3H)-ones was investigated using both in vivo and in vitro models. The in vivo activity was determined by the carrageenan-induced rat paw edema method, expressed as the percentage of edema inhibition. The in vitro activity was assessed by measuring the inhibition of cyclooxygenase (COX) enzymes, with results presented as IC50 values.[1]
Table 3: Anti-inflammatory Activity of 2,3-Disubstituted Quinazolin-4(3H)-ones
| Compound ID | In Vivo Anti-inflammatory Activity | In Vitro COX Inhibition (IC50 in µM) |
| % Edema Inhibition @ 4h | COX-1 | |
| Derivative I | 45.8 ± 3.2 | >100 |
| Derivative J | 68.5 ± 4.5 | >100 |
| Derivative K | 52.3 ± 3.8 | 85.6 |
| Derivative L | 72.1 ± 5.1 | >100 |
| Celecoxib * | 75.4 ± 5.5 | >100 |
*Reference standard drug[1]
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazoline derivatives and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
The broth microdilution method is used to determine the MIC of the compounds.
-
Compound Dilution: A serial two-fold dilution of each quinazoline derivative is prepared in a 96-well microtiter plate using a suitable broth medium.
-
Inoculum Preparation: A standardized bacterial or fungal suspension (approximately 5 x 10^5 CFU/mL) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[1]
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for one week.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the rats. The control group receives the vehicle, and the standard group receives a reference drug like Celecoxib.[1]
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[1]
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Experimental Workflow Diagram
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Structure-Activity Relationship (SAR) Diagram
References
A Comparative Guide to 4-Chloro-7-nitroquinazoline and Other Intermediates in EGFR Inhibitor Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate intermediates is a critical step in the efficient synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. The quinazoline core is a key pharmacophore in many approved EGFR inhibitors, and the choice of the starting 4-chloroquinazoline derivative significantly impacts reaction yields, purity, and overall synthetic strategy. This guide provides an objective comparison of 4-Chloro-7-nitroquinazoline with other common intermediates used in the synthesis of these targeted cancer therapeutics, supported by experimental data and detailed protocols.
Introduction to Quinazoline Intermediates in EGFR Inhibitor Synthesis
The 4-anilinoquinazoline scaffold is the foundational structure for several first-generation EGFR tyrosine kinase inhibitors (TKIs), including gefitinib and erlotinib. The synthesis of these molecules typically involves a key nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and a substituted aniline. The nature and position of substituents on the quinazoline ring influence the reactivity of the C4 position towards nucleophilic attack and can introduce functionalities for further elaboration.
This guide focuses on a comparative analysis of this compound against other widely used intermediates, such as 4-chloro-6,7-dimethoxyquinazoline and 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, in the context of their application in the synthesis of EGFR inhibitors.
Comparison of Key Intermediates
The choice of a 4-chloroquinazoline intermediate is dictated by the target EGFR inhibitor's final structure. Below is a comparison of commonly used intermediates, highlighting their synthetic advantages and disadvantages.
| Intermediate | Target EGFR Inhibitor (Example) | Key Features & Comparison |
| This compound | Precursors for various kinase inhibitors | The strong electron-withdrawing nitro group at the 7-position is expected to activate the C4 position for nucleophilic aromatic substitution. This can potentially lead to faster reaction rates and higher yields compared to less activated systems. The nitro group can also serve as a handle for further functionalization, for instance, by reduction to an amine. |
| 4-Chloro-6,7-dimethoxyquinazoline | Gefitinib | The two methoxy groups at the 6 and 7 positions are electron-donating, which can decrease the reactivity of the C4 position towards nucleophilic attack compared to nitro-substituted quinazolines. However, this intermediate is readily available and widely used in established synthetic routes. |
| 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | Erlotinib | The bulkier bis(2-methoxyethoxy) groups can influence the solubility and reactivity of the intermediate. The synthesis of this intermediate itself is a multi-step process. |
| 4,7-Dichloro-6-nitroquinazoline | Afatinib | The presence of two chloro groups offers opportunities for sequential nucleophilic substitutions, allowing for the introduction of different functionalities at the C4 and C7 positions. The nitro group at the C6 position activates both chloro-substituents. |
Experimental Data and Performance Comparison
Table 1: Comparison of Yields for Nucleophilic Aromatic Substitution
| Intermediate | Nucleophile | Product | Yield (%) | Reference |
| 4-Chloro-7-methoxy-6-nitroquinazoline | p-Aminophenol | 4-((7-Methoxy-6-nitroquinazolin-4-yl)oxy)aniline | 78% | [1] |
| 4-Chloro-6,7-dimethoxyquinazoline | 3-Chloro-4-fluoroaniline | N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | 98% (for two steps including chlorination) | [2] |
| 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 3-Ethynylaniline | Erlotinib | Not specified for this step alone, but overall yield is good. | [3] |
| 4,7-Dichloro-6-nitroquinazoline | (R)-1-phenylethanamine | N-((R)-1-phenylethyl)-4,7-dichloro-6-nitroquinazolin-4-amine | Not specified, but used as a key intermediate in Afatinib synthesis. | [2] |
Analysis:
From the available data, 4-chloro-6,7-dimethoxyquinazoline demonstrates a very high yield in the nucleophilic substitution step for the synthesis of a gefitinib precursor[2]. The nitro-substituted quinazoline also shows a good yield of 78% in a similar reaction[1]. The electron-withdrawing nature of the nitro group in this compound derivatives is expected to enhance the electrophilicity of the C4 carbon, facilitating nucleophilic attack. This can be advantageous in cases where less reactive anilines are used or when milder reaction conditions are desired.
Experimental Protocols
Below are detailed experimental protocols for key reactions involving the discussed intermediates.
Protocol 1: Synthesis of 4-((7-Methoxy-6-nitroquinazolin-4-yl)oxy)aniline[1]
Materials:
-
4-Chloro-7-methoxy-6-nitroquinazoline
-
p-Aminophenol
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF)
Procedure:
-
A mixture of p-aminophenol (3.8 g, 0.0351 mol), THF, and potassium tert-butoxide (4.2 g, 0.0468 mol) is stirred in an ice bath for 30 minutes under a nitrogen atmosphere.
-
A solution of 4-chloro-7-methoxy-6-nitroquinazoline (5.6 g, 0.0234 mol) in THF is then added to the flask.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
The resulting solid is collected by filtration.
-
The filter cake is washed with ethyl acetate and then extracted with dichloromethane (3 x 100 mL) and sodium hydroxide solution.
-
The organic solvent is evaporated, and the resulting solid is dried to obtain 4-((7-methoxy-6-nitroquinazolin-4-yl)oxy)aniline.
-
Yield: 6.2 g (78%)
-
Protocol 2: Synthesis of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib precursor)[2]
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
3-Chloro-4-fluoroaniline
-
Isopropanol
Procedure:
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline in isopropanol, add 3-chloro-4-fluoroaniline.
-
The reaction mixture is stirred at reflux.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold isopropanol, and dried.
-
Yield: High (reported as 98% for the combined chlorination and substitution steps).
-
Protocol 3: Synthesis of Erlotinib[3]
Materials:
-
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
-
3-Ethynylaniline
-
Isopropanol
Procedure:
-
To a suspension of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (3.0 g, 0.01 mol) in isopropanol (50 mL), add 3-ethynylaniline (1.2 g, 0.01 mol).
-
The mixture is heated to reflux and stirred for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the therapeutic target of the synthesized inhibitors, a diagram of the EGFR signaling pathway is presented below. Additionally, a generalized experimental workflow for the synthesis of 4-anilinoquinazoline EGFR inhibitors is illustrated.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: General synthetic workflow for 4-anilinoquinazoline EGFR inhibitors.
Conclusion
The selection of a 4-chloroquinazoline intermediate is a strategic decision in the synthesis of EGFR inhibitors. While intermediates like 4-chloro-6,7-dimethoxyquinazoline are well-established for specific drugs like gefitinib and offer high yields in key steps, this compound and its derivatives present a compelling alternative. The activating effect of the nitro group can enhance reactivity, potentially leading to improved yields and milder reaction conditions. Furthermore, the nitro group provides a versatile handle for further molecular modifications, expanding the accessible chemical space for novel inhibitor design. The choice of intermediate should be guided by the specific target molecule, desired synthetic efficiency, and the availability of starting materials.
References
Spectral Analysis of 4-Chloro-7-nitroquinazoline Reaction Products: A Comparative Guide
This guide provides a comparative spectral analysis of reaction products derived from 4-chloro-7-nitroquinazoline, a crucial intermediate in the synthesis of various therapeutic agents.[1] The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for identifying and characterizing substituted 7-nitroquinazoline derivatives. This document outlines the synthetic pathways, detailed experimental protocols, and comparative spectral data for key reaction products.
Synthetic Pathways and Product Comparison
This compound is highly reactive towards nucleophilic substitution at the 4-position, yielding a variety of 4-substituted-7-nitroquinazoline derivatives.[2] This section compares the spectral data of the starting material with a representative reaction product, 4-amino-7-nitroquinazoline.
Table 1: Comparative Spectral Data of this compound and its Amino Derivative
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 4,7-Dichloro-6-nitroquinazoline | Structure not available | C₈H₃Cl₂N₃O₂ | 244.03 | 9.18 (s, 1H, H-2), 8.76 (s, 1H, H-5), 8.30 (s, 1H, H-8)[3] | 163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), 122.1 (C-4a)[3] | 3089 (C-H), 1726, 1645, 1610 (C=N), 1546 (C=C), 1527, 1323 (NO₂)[3] | 244.4 [M+H]⁺[3] |
| 4-Amino-7-nitroquinazoline | Structure not available | C₈H₆N₄O₂ | 190.16 | Predicted data based on similar structures | Predicted data based on similar structures | Predicted data based on similar structures | Predicted data based on similar structures |
Experimental Protocols
Detailed methodologies for the synthesis and spectral characterization of 4-substituted-7-nitroquinazolines are crucial for reproducible research.
2.1. General Synthesis of 4-Substituted-7-nitroquinazolines
A general procedure for the synthesis of 4-substituted-7-nitroquinazolines involves the nucleophilic substitution of the chlorine atom at the 4-position of the quinazoline ring.[4]
-
Materials: this compound, appropriate nucleophile (e.g., amine, alcohol, thiol), solvent (e.g., ethanol, DMF), and a base (e.g., triethylamine, potassium carbonate).
-
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add the nucleophile and a base to the reaction mixture.
-
Heat the mixture under reflux for a specified time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
2.2. Spectral Analysis Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz) using a suitable deuterated solvent like DMSO-d₆ or CDCl₃.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with KBr pellets.
-
Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) source.
Visualizing Reaction Pathways and Workflows
Graphical representations of the synthetic routes and experimental procedures provide a clear overview of the processes involved.
Caption: General reaction pathway for the synthesis of 4-substituted-7-nitroquinazolines.
Caption: Experimental workflow for synthesis and spectral analysis.
Alternative Synthetic Approaches
While nucleophilic substitution is a common method, other synthetic strategies for quinazoline derivatives exist. These include cyclocondensation reactions and palladium-catalyzed couplings, which can offer alternative routes to a diverse range of substituted quinazolines.[5] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Conclusion
The spectral analysis of this compound and its reaction products is fundamental for the development of new chemical entities in medicinal chemistry. The data and protocols presented in this guide serve as a valuable resource for the synthesis and characterization of this important class of compounds. Further research into the synthesis of novel derivatives and their biological evaluation is encouraged.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 19815-17-9 [chemicalbook.com]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-Anilinoquinazolines Derived from 4-Chloro-7-nitroquinazoline as Potent Kinase Inhibitors
A detailed analysis of 4-anilinoquinazoline derivatives, originating from the versatile scaffold of 4-chloro-7-nitroquinazoline, reveals their significant potential as inhibitors of key signaling pathways implicated in cancer progression. This guide provides a comparative overview of their efficacy, supported by experimental data, to aid researchers and drug development professionals in this promising area of oncology research.
The 4-anilinoquinazoline core structure is a well-established pharmacophore in the design of tyrosine kinase inhibitors (TKIs). The introduction of a nitro group at the 7-position of the quinazoline ring can influence the electronic properties and biological activity of the resulting compounds. These derivatives primarily exert their anticancer effects by targeting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial for tumor growth, proliferation, and angiogenesis.[1][2]
Comparative Efficacy Against Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity of various 4-anilinoquinazoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| Compound 13 | 7-nitro-4-(substituted anilino)quinazoline | SH-SY5Y | 13.1 | [3] |
| Compound 26 | 7-amino-4-(substituted anilino)quinazoline | A549 | 24.1 | [3] |
| SH-SY5Y | 14.8 | [3] | ||
| Compound 30 | 6,7-dialkoxy-4-(3-(trifluoromethyl)phenylamino)quinazoline derivative | A431 | 3.5 | [4] |
| Compound 33 | 6,7-dialkoxy-4-(3-iodophenylamino)quinazoline derivative | A431 | 3.0 | [4] |
Note: The data presented in this table is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Inhibition of Key Kinases
The primary mechanism of action for these compounds is the inhibition of EGFR and VEGFR-2 kinase activity. The following table presents the IC50 values for the inhibition of these kinases by representative 4-anilinoquinazoline derivatives.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 6m | EGFR | 0.0032 | [5] |
| Compound 10a | EGFR | Potent Inhibition | [2] |
| VEGFR-2 | Potent Inhibition | [2] | |
| Compound 10g | EGFR | Potent Inhibition | [2] |
| VEGFR-2 | Potent Inhibition | [2] |
Note: "Potent Inhibition" indicates that the source reported significant inhibitory activity without specifying the exact IC50 value.
Signaling Pathways and Mechanism of Action
4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors at the kinase domain of EGFR and VEGFR-2. This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Caption: EGFR Signaling Pathway Inhibition.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Cytotoxicity Assays for Novel Quinazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] The evaluation of the cytotoxic effects of novel quinazoline derivatives is a critical step in the drug discovery pipeline. This guide provides a comparative overview of common in vitro cytotoxicity assays, presenting experimental data for novel quinazoline compounds and detailed protocols to assist researchers in selecting and performing the most appropriate assays for their screening campaigns.
Comparative Cytotoxicity of Novel Quinazoline Derivatives
The cytotoxic potential of novel quinazoline compounds is typically evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure used to compare the potency of different compounds. The following tables summarize the IC50 values of various recently developed quinazoline derivatives against several human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Quinazoline-based hybrids | |||
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 (Breast) | 10.16 | [4] |
| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 (Breast) | 11.23 | [4] |
| Quinazoline-sulfonamide 4d | MCF-7 (Breast) | 2.5 | [4] |
| Quinazoline-sulfonamide 4f | MCF-7 (Breast) | 5 | [4] |
| Quinazoline-oxymethyltriazole 8f (48h) | MCF-7 (Breast) | 21.29 | [4] |
| Quinazoline-oxymethyltriazole 8k (72h) | MCF-7 (Breast) | 11.32 | [4] |
| Quinazoline-oxymethyltriazole 8a (72h) | MCF-7 (Breast) | 12.96 | [4] |
| Substituted Quinazolines | |||
| Compound 18 | MGC-803 (Gastric) | 0.85 | [5] |
| Compound 18 | MCF-7 (Breast) | 1.89 | [5] |
| Compound 18 | PC-9 (Lung) | 2.45 | [5] |
| Compound 18 | A549 (Lung) | 3.12 | [5] |
| Compound 18 | H1975 (Lung) | 2.87 | [5] |
| Compound 8a (6-Bromo derivative) | MCF-7 (Breast) | 15.85 | [6] |
| Compound 8a (6-Bromo derivative) | SW480 (Colon) | 17.85 | [6] |
| Symmetrical Quinazoline Derivatives | |||
| JRF12 (2,4-dibenzylaminoquinazoline) | MDA-MB-231 (Breast) | 1.5 | [7][8] |
| JRF12 (2,4-dibenzylaminoquinazoline) | HT-29 (Colon) | 3.0 | [7][8] |
| JRF12 (2,4-dibenzylaminoquinazoline) | T-24 (Bladder) | 2.5 | [7][8] |
Key In Vitro Cytotoxicity Assays
Several assays are commonly employed to assess the cytotoxicity of novel compounds. The choice of assay depends on the specific research question, the compound's mechanism of action, and available resources.[9][10][11] The most frequently used methods include MTT, SRB, and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[12] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[12][13] The intensity of the purple color is directly proportional to the number of viable cells.
Caption: Workflow of the MTT cytotoxicity assay.
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel quinazoline compounds in the culture medium. A vehicle control (e.g., DMSO) and a blank (medium only) should be included.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the sulforhodamine B dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[14][15][16] The amount of bound dye is directly proportional to the total cellular protein, and thus to the cell number.
Caption: Workflow of the SRB cytotoxicity assay.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Cell Fixation:
-
After compound treatment, gently remove the medium.
-
Fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well.
-
Incubate the plate at 4°C for at least 1 hour.
-
-
Staining:
-
Remove the TCA solution and wash the plates five times with slow-running tap water.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
-
Absorbance Measurement:
-
Shake the plate for 5-10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
-
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric assay that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][17] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[17]
Caption: Workflow of the LDH cytotoxicity assay.
-
Cell Seeding and Treatment:
-
Follow step 1 of the MTT assay protocol.
-
Prepare controls:
-
Vehicle Control: Cells treated with the vehicle used to dissolve the compounds.
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Cells treated with a lysis solution (e.g., 10X Lysis Buffer) 45 minutes before the end of the incubation.[18]
-
Background Control: Medium only.
-
-
-
Compound Treatment:
-
Follow step 2 of the MTT assay protocol.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of stop solution (if provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Mechanisms of Action of Cytotoxic Quinazoline Compounds
Many quinazoline derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][19]
Apoptosis Induction Pathways
Quinazoline compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][19]
Caption: Simplified signaling pathway of quinazoline-induced apoptosis.
This guide provides a foundational framework for researchers working with novel quinazoline compounds. The selection of an appropriate cytotoxicity assay and a thorough understanding of the potential mechanisms of action are crucial for the successful development of new anticancer agents.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 2. Quinazolines as Apoptosis Inducers and Inhibitors: A Review of Patent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. [PDF] New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells | Semantic Scholar [semanticscholar.org]
- 9. scielo.br [scielo.br]
- 10. opentrons.com [opentrons.com]
- 11. scielo.br [scielo.br]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 16. canvaxbiotech.com [canvaxbiotech.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. apexbt.com [apexbt.com]
- 19. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 4-Chloro-7-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Primary Synthetic Pathways
This guide provides a comprehensive comparative analysis of two distinct synthetic routes for the preparation of 4-Chloro-7-nitroquinazoline, a key intermediate in the synthesis of various biologically active compounds. The routes are evaluated based on factors such as starting materials, reaction steps, reagents, and overall yields. Detailed experimental protocols and a summary of quantitative data are provided to assist researchers in selecting the most suitable method for their specific needs.
Route 1: Late-Stage Chlorination of a Pre-formed Quinazolinone Ring
This approach involves the initial synthesis of the quinazolinone core followed by a final chlorination step to yield the target compound. A key intermediate in this pathway is 7-nitroquinazolin-4(3H)-one.
Route 2: Multi-Step Synthesis from Anthranilic Acid Derivatives
This linear synthesis builds the this compound molecule step-by-step from a substituted anthranilic acid. A representative example of this strategy is the synthesis of the closely related 4,7-dichloro-6-nitroquinazoline from 2-amino-4-chlorobenzoic acid, which provides a valuable model for comparison.[1] This route typically involves three key transformations: condensation to form the quinazolinone ring, nitration, and subsequent chlorination.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency.
| Parameter | Route 1: Late-Stage Chlorination | Route 2: Multi-Step Synthesis from Anthranilic Acid |
| Starting Material | 7-nitroquinazolin-4(3H)-one | 2-amino-4-chlorobenzoic acid |
| Number of Steps | 1 | 3 |
| Key Reagents | Thionyl chloride (SOCl₂), DMF | Formamide, Nitric Acid/Sulfuric Acid, Thionyl chloride/DMF |
| Overall Yield | ~80% (based on provided example)[2] | 56.1%[1] |
| Individual Step Yields | Not Applicable | Condensation: 82.3%, Nitration: 84.7%, Chlorination: 91.3%[1] |
Experimental Protocols
Route 1: Chlorination of 7-nitroquinazolin-4(3H)-one[2]
-
Reaction Setup: A suspension of 7-nitroquinazolin-4(3H)-one (20.93 mmol) in thionyl chloride (35 mL) is prepared. A catalytic amount of dimethylformamide (DMF, 3 drops) is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux at 110°C for approximately 3 hours, or until the solution becomes clear.
-
Work-up: Upon completion, the excess thionyl chloride is removed by distillation under reduced pressure. Anhydrous benzene is then added to the residue and subsequently removed by distillation under reduced pressure to ensure complete removal of residual thionyl chloride.
-
Purification: The crude product is dissolved in dichloromethane (CH₂Cl₂). The pH of the solution is carefully adjusted to 7-8 using a sodium carbonate (Na₂CO₃) solution. The mixture is then extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: The solvent is removed by concentration under reduced pressure to yield the final product, this compound. In a specific example, this procedure yielded 3.5 g (16.74 mmol) of the target product.[2]
Route 2: Three-Step Synthesis of 4,7-dichloro-6-nitroquinazoline (Model for Route 2)[1]
This protocol describes the synthesis of a closely related analogue and serves as a model for a multi-step approach to this compound.
Step 1: Condensation
-
Reaction: 2-amino-4-chlorobenzoic acid is reacted with formamide (HCO-NH₂).
-
Conditions: The mixture is refluxed at 160°C.
-
Yield: 82.3%
Step 2: Nitration
-
Reaction: The product from the condensation step is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
-
Conditions: Standard nitrating conditions are employed.
-
Yield: 84.7%
Step 3: Chlorination
-
Reaction: The nitro-substituted quinazolinone is chlorinated using thionyl chloride (SOCl₂) with a catalytic amount of DMF.
-
Conditions: The reaction is carried out at 100°C.
-
Yield: 91.3%
Visualization of Synthetic Pathways
Caption: Comparative workflow of two synthetic routes to substituted 4-chloro-nitroquinazolines.
Concluding Remarks
The choice between these two synthetic routes will depend on the specific requirements of the researcher.
-
Route 1 is a highly efficient, single-step conversion that is ideal when the starting material, 7-nitroquinazolin-4(3H)-one, is readily available. The high yield and simplicity of the procedure make it an attractive option for rapid synthesis.
-
Route 2 , while involving multiple steps and a lower overall yield, offers greater flexibility in terms of introducing substituents onto the quinazoline core. By starting from different anthranilic acid derivatives, a variety of analogues can be synthesized. This route is more suitable for medicinal chemistry programs where the synthesis of a library of related compounds is desired.
Researchers should consider the availability of starting materials, desired scale of the reaction, and the need for analogue synthesis when selecting the most appropriate synthetic strategy.
References
Safety Operating Guide
Essential Safety and Operational Guide for 4-Chloro-7-nitroquinazoline
This guide furnishes critical safety, operational, and disposal protocols for the handling of 4-Chloro-7-nitroquinazoline, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramount for ensuring a safe laboratory environment. The information provided is based on safety data for this compound and closely related chemical compounds.
Hazard Identification and Classification:
This compound and its analogs are classified as hazardous materials. Key hazard statements include:
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The minimum required PPE includes:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect for signs of degradation or puncture before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | A face shield may be necessary when there is a risk of splashing.[4] |
| Skin and Body Protection | Lab coat or chemical-resistant apron | For larger quantities or when generating dust, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a respirator is required.[3] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following procedure is crucial for the safe handling of this compound.
Preparation:
-
Thoroughly read and understand the Safety Data Sheet (SDS).
-
Ensure a chemical fume hood is operational and accessible.
-
Verify that an eyewash station and safety shower are unobstructed and functional.
-
Assemble all necessary equipment and reagents.
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tools to handle the solid chemical, avoiding dust creation.
-
When dissolving, add the solid to the solvent slowly to prevent splashing.
Experimental Work:
-
Conduct all reactions involving this compound in a chemical fume hood.[3][5]
-
Keep all containers of the chemical tightly closed when not in use.
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly label and store any unused chemical in a cool, dry, and well-ventilated area.[7][8]
Emergency Procedures
Spill Management:
-
Small Spill: Contain the material with an inert absorbent (e.g., vermiculite, sand). Carefully sweep the absorbed material and place it in a designated hazardous waste container. Decontaminate the spill area.[4]
-
Large Spill: Evacuate the area immediately and contact the institution's environmental health and safety (EHS) office.
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[7][8]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container for halogenated organic waste.
-
Liquid Waste: Collect in a labeled, sealed container for halogenated organic solvent waste.
-
Contaminated PPE: Dispose of as hazardous waste in accordance with institutional and local regulations.
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[3][9]
Visual Guides
The following diagrams illustrate the key safety and handling workflows.
Caption: PPE Donning and Doffing Sequence.
Caption: Safe Handling and Disposal Workflow.
References
- 1. 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
